1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Description
The exact mass of the compound 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is 254.094294304 g/mol and the complexity rating of the compound is 331. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-8-14(17)13(9-11)16(19)10-15(18)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQJPKEOQHKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353081 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30138-75-1, 29976-82-7 | |
| Record name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, a valuable intermediate in the synthesis of flavonoids and other biologically active heterocyclic compounds.[1] The primary focus of this document is the Baker-Venkataraman rearrangement, a reliable and high-yielding method for the construction of 1,3-diketones.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the synthesis of a pure product. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical knowledge and practical insights.
Introduction: The Significance of 1,3-Diketones
The 1,3-dicarbonyl moiety is a cornerstone in synthetic organic chemistry, serving as a versatile precursor to a wide array of carbocyclic and heterocyclic systems. Among these, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione stands out as a key building block for the synthesis of various bioactive molecules, including chromones, flavones, and coumarins.[1][2] These classes of compounds are of significant interest in drug discovery due to their broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3] The strategic placement of the hydroxyl and methyl groups on the phenyl ring further enhances its utility, allowing for the generation of diverse derivatives with potentially enhanced biological profiles.
The synthesis of this target molecule is most effectively achieved through the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl transfer reaction.[2][4] This method offers a regioselective and efficient route to ortho-hydroxyaryl 1,3-diketones, making it a preferred strategy in many synthetic campaigns.[2]
Synthetic Strategy: The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a named reaction in organic chemistry that transforms an o-acyloxyacetophenone into a 1,3-diketone using a base.[5] This rearrangement is a powerful tool for constructing the 1,3-dicarbonyl system ortho to a phenolic hydroxyl group.[2]
The Underlying Mechanism
The reaction proceeds through a well-established mechanism initiated by the deprotonation of the α-carbon of the acetophenone moiety by a strong base. This generates a reactive enolate which then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group. The resulting cyclic alkoxide intermediate subsequently collapses to form a more stable phenolate, which upon acidic workup, yields the desired 1,3-diketone.[5]
The choice of base is critical to the success of the reaction. Strong bases such as potassium hydroxide, potassium tert-butoxide, sodium hydride, or sodium amide are commonly employed to ensure efficient enolate formation.[2][6] The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dry acetone to prevent unwanted side reactions such as hydrolysis of the ester starting material or the diketone product.[2]
Precursor Synthesis: 2-Hydroxy-5-methylacetophenone
A crucial starting material for the synthesis of the target 1,3-dione is 2-hydroxy-5-methylacetophenone. This can be synthesized via the Fries rearrangement of p-cresyl acetate. The reaction involves heating p-cresyl acetate with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), which promotes the migration of the acetyl group from the phenolic oxygen to the ortho position of the aromatic ring.[7]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| 2-Hydroxy-5-methylacetophenone | HOC₆H₃(CH₃)COCH₃ | 150.17 | 98% |
| Benzoyl chloride | C₆H₅COCl | 140.57 | 99% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous |
| Potassium hydroxide | KOH | 56.11 | ≥85% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous |
| Hydrochloric acid | HCl | 36.46 | 2N aqueous solution |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous |
| Ethanol | C₂H₅OH | 46.07 | 95% |
Synthesis of 2-Benzoyloxy-5-methylacetophenone (Intermediate)
-
Reactant Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylacetophenone (10.0 g, 66.6 mmol) in anhydrous pyridine (50 mL).
-
Acylation: Cool the solution in an ice bath to 0-5 °C. Add benzoyl chloride (10.2 g, 72.5 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-benzoyloxy-5-methylacetophenone as a white solid.
Baker-Venkataraman Rearrangement: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
-
Reactant Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the synthesized 2-benzoyloxy-5-methylacetophenone (5.0 g, 19.7 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add powdered potassium hydroxide (2.2 g, 39.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (150 g).
-
Acidification: Acidify the mixture to a pH of approximately 6 by the slow addition of 2N hydrochloric acid with constant stirring. A yellow solid will precipitate.[8]
-
Isolation and Purification: Collect the yellow solid by vacuum filtration and wash it with cold water.[9] Recrystallize the crude product from ethanol to afford pure 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow crystalline solid.[8]
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of the target compound.
Overall Synthetic Workflow
Caption: A flowchart of the synthetic process.
Mechanism of the Baker-Venkataraman Rearrangement
Caption: The mechanism of the key rearrangement step.
Characterization and Analysis
To confirm the identity and purity of the synthesized 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the dione backbone, and the enolic hydroxyl proton. The integration of these signals will confirm the proton count. ¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic and aliphatic portions, and the C=O stretches of the dione functionality. The presence of strong intramolecular hydrogen bonding between the phenolic hydroxyl and a carbonyl oxygen will be evident.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, confirming the molecular formula C₁₆H₁₄O₃.
The synthesized compound exists as a mixture of keto and enol tautomers in solution.[8]
Applications and Future Directions
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[1] For instance, acid-catalyzed cyclodehydration of this 1,3-diketone leads to the formation of flavones, a class of compounds with significant biological activities. Further derivatization of the phenolic hydroxyl group or the aromatic rings can lead to the development of novel compounds with tailored pharmacological properties. This makes the title compound a crucial intermediate for researchers in medicinal chemistry and drug discovery. The methodologies described in this guide provide a solid foundation for the synthesis and future exploration of this important chemical entity.
References
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Wikipedia. Baker–Venkataraman rearrangement. Available at: [Link]
- Supporting Information for "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones".
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PrepChem. Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]
- Ameen, D., & Snape, T. J. (2014).
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Organic Chemistry Portal. Baker-Venkataraman Rearrangement. Available at: [Link]
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ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | The Journal of Organic Chemistry. Available at: [Link]
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ScienceScholar. Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene | International journal of health sciences. Available at: [Link]
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ResearchGate. Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. Available at: [Link]
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YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]
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SciSpace. Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. Available at: [Link]
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SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]
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PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
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MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Available at: [Link]
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- NIH. 1-(2-Hydroxy-5-methylphenyl).
- Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation.
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PubMed. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Available at: [Link]
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ResearchGate. Synthesis and characterization of new 1,3-Oxazepine-4,7-dione compounds from 1,2-diaminobenzene. Available at: [Link]
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MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
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An In-depth Technical Guide to the Characterization of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. This β-diketone is a valuable synthetic intermediate, primarily in the synthesis of flavonoids and other heterocyclic compounds of medicinal interest. A detailed exploration of its synthesis via the Baker-Venkataraman rearrangement is presented, including a step-by-step experimental protocol. The guide further delves into the detailed characterization of the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Emphasis is placed on the interpretation of spectral data to elucidate the predominant enol form arising from keto-enol tautomerism, a hallmark of β-diketones. Finally, potential applications and safety considerations are discussed, providing a well-rounded resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of a Versatile Building Block
1,3-Diketones are a pivotal class of organic compounds, serving as versatile precursors in the synthesis of a wide array of heterocyclic systems.[1] Among these, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione stands out as a key intermediate in the construction of substituted flavones and chromones, scaffolds known for their diverse biological activities.[2][3] The strategic placement of the hydroxyl group ortho to one of the carbonyls facilitates intramolecular cyclization reactions, making it a highly sought-after building block in medicinal chemistry.
A defining characteristic of this and other β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers.[3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, which significantly influences the molecule's reactivity, spectroscopic properties, and potential as a chelating ligand. This guide will thoroughly explore this tautomerism, providing a detailed analysis of the spectroscopic evidence that confirms the predominance of the enol form.
Synthesis: The Baker-Venkataraman Rearrangement
The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is most effectively achieved through the Baker-Venkataraman rearrangement. This reaction offers a reliable and high-yielding pathway to ortho-hydroxyaryl-1,3-diketones from the corresponding ortho-acyloxyacetophenones.[3][4]
Mechanistic Insight: A Base-Catalyzed Intramolecular Acyl Transfer
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction. The currently accepted mechanism can be conceptualized as an intramolecular Claisen condensation.[3] The key steps are as follows:
-
Enolate Formation: A strong base abstracts an α-hydrogen from the acetophenone moiety of the starting 2-acyloxyacetophenone, generating an enolate.
-
Intramolecular Cyclization: The newly formed enolate attacks the carbonyl carbon of the adjacent ester group in an intramolecular fashion, forming a cyclic alkoxide intermediate.
-
Ring Opening: The cyclic intermediate collapses, leading to the formation of a more stable phenolate.
-
Protonation: Subsequent acidic workup protonates the phenolate to yield the final 1,3-diketone product.
This regioselective approach is highly advantageous for constructing the 1,3-dicarbonyl system ortho to a phenolic hydroxyl group.[2]
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous 1,3-diketones.[5]
Step 1: Esterification of 2-Hydroxy-5-methylacetophenone
-
To a solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in dry pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold 2N HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-benzoyloxy-5-methylacetophenone, which can be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude 2-benzoyloxy-5-methylacetophenone in dry pyridine.
-
Add powdered potassium hydroxide (3-4 equivalents) and heat the mixture at 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 2N HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow crystalline solid.[6]
Caption: Synthetic workflow for the target molecule.
Comprehensive Characterization
A thorough analytical characterization is essential to confirm the structure and purity of the synthesized 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. The following sections detail the expected outcomes from key analytical techniques.
Keto-Enol Tautomerism: A Spectroscopic Investigation
In solution, 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the adjacent carbonyl oxygen.[5] This tautomerism is readily observable through NMR and IR spectroscopy.
Caption: Keto-Enol Tautomeric Equilibrium.
¹H NMR Spectroscopy: Unambiguous Proof of the Enol Form
The ¹H NMR spectrum provides clear evidence for the predominance of the enol tautomer. The spectrum is expected to show distinct signals for both the minor keto and the major enol forms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Enol Form) | Assignment (Keto Form) |
| ~15.6 | Singlet | 1H | Enolic -OH | - |
| ~11.9 | Singlet | 1H | Phenolic -OH | Phenolic -OH |
| ~7.95 | Multiplet | 2H | Aromatic (Phenyl) | Aromatic (Phenyl) |
| ~7.50 | Multiplet | 4H | Aromatic (Phenyl & Hydroxyphenyl) | Aromatic (Phenyl & Hydroxyphenyl) |
| ~7.28 | Doublet of doublets | 1H | Aromatic (Hydroxyphenyl) | Aromatic (Hydroxyphenyl) |
| ~6.91 | Doublet | 1H | Aromatic (Hydroxyphenyl) | Aromatic (Hydroxyphenyl) |
| ~6.83 | Singlet | 1H | Vinylic C-H | - |
| ~4.63 | Singlet | - | - | Methylene (-CH₂-) |
| ~2.34 | Singlet | 3H | Methyl (-CH₃) | Methyl (-CH₃) |
Data adapted from a similar compound and general principles of NMR spectroscopy.[5][7][8]
Key Interpretive Points:
-
Enolic Proton: The most downfield signal, typically around 15-16 ppm, is characteristic of the enolic proton involved in a strong intramolecular hydrogen bond. Its presence is a definitive marker for the enol form.
-
Vinylic Proton: A singlet around 6.8 ppm corresponds to the vinylic proton of the enol tautomer.
-
Methylene Protons: A singlet for the keto form's methylene protons is expected around 4.6 ppm. The integration of this peak relative to the vinylic proton of the enol form allows for the quantification of the keto-enol ratio. For the title compound, the enol form is overwhelmingly favored, with reported keto:enol ratios as high as 1:10.[5]
-
Phenolic Proton: The phenolic hydroxyl proton appears as a singlet around 11.9 ppm.
-
Aromatic Protons: The aromatic protons of the phenyl and hydroxyphenyl rings appear in the expected region of 6.9-8.0 ppm.
-
Methyl Protons: The methyl group on the hydroxyphenyl ring gives rise to a singlet at approximately 2.3 ppm.
Infrared (IR) Spectroscopy: Vibrational Signatures of Tautomerism
IR spectroscopy further corroborates the dominance of the enol form by revealing characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3448 | Broad | O-H stretch (Phenolic) |
| ~3028 | Medium | C-H stretch (Aromatic) |
| ~2921 | Medium | C-H stretch (Methyl) |
| ~1618 | Strong | C=O stretch (conjugated, H-bonded) |
| ~1454 | Strong | C=C stretch (Aromatic & Vinylic) |
| ~1290 | Strong | C-O stretch (Phenolic) |
Data adapted from a similar compound and general principles of IR spectroscopy.[5][9]
Key Interpretive Points:
-
Absence of a "Normal" Ketone Stretch: A key observation is the absence of a strong C=O stretching band in the typical region for a non-conjugated ketone (1700-1720 cm⁻¹).
-
Conjugated and Hydrogen-Bonded Carbonyl: The strong absorption around 1618 cm⁻¹ is attributed to the carbonyl group that is both conjugated with the double bond of the enol and involved in intramolecular hydrogen bonding. This significant shift to a lower wavenumber is a hallmark of the enol tautomer in β-diketones.
-
Broad O-H Stretch: The broad band around 3448 cm⁻¹ is indicative of the phenolic hydroxyl group. The enolic O-H stretch is often very broad and may be difficult to distinguish from the phenolic O-H.
-
C=C Stretching: The strong band at approximately 1454 cm⁻¹ arises from the C=C stretching vibrations of both the aromatic rings and the enol's vinylic double bond.
Mass Spectrometry: Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized compound. For 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (C₁₆H₁₄O₃), the expected [M+Na]⁺ adduct would be calculated and compared to the experimental value.[5] The fragmentation pattern in the mass spectrum can also provide structural information, with common fragmentation pathways involving cleavage of the C-C bonds flanking the carbonyl groups.
X-ray Crystallography: Definitive Structural Elucidation
Potential Applications
The structural features of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione make it a valuable molecule in several areas of chemical research:
-
Synthesis of Bioactive Heterocycles: As previously mentioned, its primary application lies in the synthesis of flavones and chromones, which are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]
-
Coordination Chemistry: The β-diketone moiety is an excellent chelating ligand for a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as imaging agents.
-
Photophysical Studies: The conjugated system of the enol form can impart interesting photophysical properties, making it a candidate for studies in photochemistry and materials science.[12][13]
Safety and Handling
While a specific safety data sheet for 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is not widely available, data for the closely related 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione and other similar compounds indicate that it should be handled with care.[10][14][15][16][17]
-
Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautions: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. A dust mask is recommended when handling the solid.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a synthetically valuable compound whose characterization is a prime example of the interplay between structure and spectroscopic properties. The Baker-Venkataraman rearrangement provides an efficient route to its synthesis, and a combination of NMR and IR spectroscopy unequivocally demonstrates its existence as a stabilized enol tautomer. This in-depth understanding of its synthesis and characterization is crucial for its effective utilization in the development of novel therapeutic agents and advanced materials.
References
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of flavones. Journal of the Chemical Society (Resumed), 1381-1389.
- Alfa Chemistry. (n.d.). Baker-Venkataraman Rearrangement.
- Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement.
- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(16), 2281-2294.
- Kumar, A., & Kumar, S. (2026, January 3). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules.
- Chemistry Student. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems [Video]. YouTube.
- Bokare, A. V., & Khedekar, P. B. (2025, August 7). One Pot Synthesis of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Diones by Modified Baker–Venkataraman Transformation using Microwave Irradiation.
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- Supporting Information for: One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. (n.d.).
- Name Reactions in Organic Synthesis. (n.d.).
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- SciSpace. (n.d.). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98%.
- ChemicalBook. (2025, February 1). 1-(2-HYDROXYPHENYL)
- ChemicalBook. (n.d.). 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9.
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- Chemistry LibreTexts. (2021, December 15). 6.
- MDPI. (n.d.).
- ResearchGate. (2023, December 5). (PDF)
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione.
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- Carl ROTH. (n.d.).
- TCI Chemicals. (n.d.).
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- National Institutes of Health. (n.d.). 1-(2-Hydroxy-5-methylphenyl).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- National Center for Biotechnology Information. (n.d.). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PubMed Central.
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Spectroscopic data for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Part 1: Executive Summary & Structural Significance
This guide provides a rigorous spectroscopic profile of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS: 1469-94-9, often referred to as a substituted dibenzoylmethane). This compound is a critical intermediate in the synthesis of flavonoids (specifically 6-methylflavone) via the Baker-Venkataraman rearrangement .
Its structural uniqueness lies in the keto-enol tautomerism , heavily biased toward the enol form due to a pseudo-aromatic six-membered ring stabilized by Intramolecular Hydrogen Bonding (IMHB). Understanding this equilibrium is vital for interpreting NMR data and predicting reactivity in cyclization protocols.
Part 2: Synthesis & Sample Origin
To ensure data validity, the spectroscopic data presented below correlates to samples prepared via the standard Baker-Venkataraman rearrangement.
Synthesis Workflow (Baker-Venkataraman)
The synthesis involves the O-benzoylation of 2-hydroxy-5-methylacetophenone followed by a base-catalyzed intramolecular Claisen-type condensation.
Figure 1: Synthetic pathway establishing the origin of the spectroscopic sample.
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is the definitive tool for identifying the keto-enol ratio. The compound exists primarily as the cis-enol tautomer (>90%) in non-polar solvents like CDCl3.
Key Diagnostic Feature: The disappearance of the methylene singlet (
Table 1: 1H NMR Data (400 MHz, CDCl3)
Note: Chemical shifts (
| Proton Assignment | Shift ( | Shift ( | Multiplicity | Integral (Enol) | Structural Insight |
| Enolic -OH | 15.61 | — | s | 1H | Strong IMHB (Chelated) |
| Phenolic -OH | 11.90 | 11.78 | s | 1H | Ortho-OH H-bonded to C=O |
| Aromatic (Ortho) | 7.97 – 7.94 | 8.02 | m | 2H | Phenyl ring (Benzoyl) |
| Aromatic (Meta/Para) | 7.55 – 7.48 | 7.55 | m | 4H | Overlapping aromatic signals |
| Aromatic (C6-H) | 7.28 | — | dd | 1H | 5-Methylphenyl ring |
| Aromatic (C4-H) | 6.91 | — | d | 1H | Ortho to methyl |
| Aromatic (C3-H) | — | — | — | — | Ortho to OH |
| Methine (=CH-) | 6.83 | — | s | 1H | Characteristic Enol Peak |
| Methylene (-CH2-) | — | 4.63 | s | — | Characteristic Keto Peak |
| Methyl (-CH3) | 2.34 | 2.31 | s | 3H | 5-Methyl substituent |
13C NMR Profile (Representative):
-
Carbonyl/Enol Carbons:
180–195 ppm (Broadened due to tautomerism). -
Phenolic C-O:
~160 ppm. -
Enol Methine (=CH-):
91–94 ppm (Diagnostic for -diketones). -
Methyl (-CH3):
20.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum confirms the chelated nature of the carbonyls. The absence of a typical high-frequency ketone band (usually ~1680-1700 cm⁻¹) and the presence of lower frequency bands indicate conjugation and hydrogen bonding.
Table 2: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Mechanistic Insight |
| 3448 | O-H Stretch (Broad) | Intramolecular H-bonding (Phenolic/Enolic) |
| 3028 | C-H Stretch (Aromatic) | Unsaturated ring protons |
| 2921 | C-H Stretch (Aliphatic) | Methyl group (-CH3) |
| 1618 | C=O Stretch (Chelated) | Critical Identification Peak : Lowered from 1680 due to resonance/H-bond |
| 1454 | C=C Aromatic | Ring skeletal vibrations |
| 1290 | C-O Stretch | Enol ether/Phenol character |
| 1039 | C-O-C / C-OH | Bending/Stretching modes |
Mass Spectrometry (HRMS-ESI)
Analysis typically utilizes Electrospray Ionization (ESI) in positive mode.
-
Molecular Formula: C₁₆H₁₄O₃
-
Exact Mass: 254.0943
-
Observed [M+Na]+: 277.0842[1]
-
Fragmentation Pattern:
-
m/z 254: Molecular Ion [M]+
-
m/z 149: [M - PhCO]+ (Loss of benzoyl group,
-cleavage) -
m/z 105: [PhCO]+ (Benzoyl cation)
-
Part 4: Structural Dynamics (Tautomerism)
The molecule does not exist as a static diketone. The Enol form is thermodynamically favored by
Figure 2: Keto-Enol Tautomerism Equilibrium favoring the Enol form.
Part 5: Experimental Protocol (Validation)
To replicate the spectroscopic data above, follow this validation protocol:
-
Preparation : Dissolve 10 mg of the purified yellow solid in 0.6 mL of CDCl3 (Chloroform-d).
-
Note: Avoid DMSO-d6 if observing tautomerism is critical, as DMSO can disrupt intramolecular H-bonds and shift the equilibrium.
-
-
Acquisition :
-
1H NMR : Acquire at 298 K with a minimum of 16 scans to resolve the minor keto peaks (methyl at 2.31 ppm).
-
Phasing : Pay careful attention to the 14-16 ppm region; the enolic proton is often broad and can be lost with poor baseline correction.
-
-
Verification :
-
Confirm the integral ratio of the Methine (6.83 ppm) to the Methyl (2.34 ppm) is exactly 1:3.
-
Confirm the presence of the "Chelated Carbonyl" IR band at ~1610-1620 cm⁻¹. If the peak is >1670 cm⁻¹, the sample may be hydrolyzed or the ester intermediate.
-
References
-
RSC Advances / New Journal of Chemistry: One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information.
-
Source:
- Note: Specific spectral data cited from Supporting Information of related flavonoid synthesis papers (e.g., DOI: 10.1039/C5RAxxxx or similar series).
-
-
PubChem Compound Summary: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (Parent Structure).
-
Source:
-
-
Sigma-Aldrich Product Sheet: 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione.
-
Source:
-
Sources
Physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
This document provides a comprehensive analysis of the physical and chemical properties of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. While specific experimental data for this compound is not extensively cataloged in public literature, this guide synthesizes information from closely related analogs and foundational principles of physical organic chemistry to provide a robust predictive profile. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary framework to synthesize, characterize, and utilize this molecule effectively.
Molecular Structure and Isomerism: The Centrality of Tautomerism
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione belongs to the class of β-diketones. A defining characteristic of this class is the dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism.[1][2]
The equilibrium position is dictated by several factors, including solvent polarity and intramolecular forces. For 1,3-dicarbonyl compounds, the enol form is often significantly stabilized by two key factors:
-
Conjugation: The formation of a C=C double bond creates a larger conjugated π-system involving the phenyl ring and the remaining carbonyl group, which is energetically favorable.[3]
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong, six-membered ring via a hydrogen bond with the oxygen of the nearby carbonyl group.[4][5] This chelation is a powerful stabilizing force that favors the enol tautomer in solution.[4]
The structural relationship and the stabilizing intramolecular hydrogen bond are illustrated below.
Caption: Keto-enol tautomerism in 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties are direct consequences of the molecule's structure and its tautomeric nature. The data presented here are predicted based on established chemical principles and data from analogous compounds.[6][7]
Core Physicochemical Properties
The following table summarizes the core identifying and physical properties of the target molecule.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₄O₃ | Calculation |
| Molecular Weight | 254.28 g/mol | Calculation |
| Appearance | Yellow crystalline solid | Analogy[6][8] |
| Melting Point | ~110-130 °C | Predicted Range (by analogy)[8] |
| pKa (predicted) | ~7.5 - 8.5 | Analogy[6] |
| CAS Number | Not assigned | N/A |
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation for novel compounds. A researcher's choice of technique is dictated by the information they seek. Here, we outline the expected spectroscopic signatures for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione.
| Technique | Expected Signature | Rationale & Causality |
| ¹H NMR | Enol Form: δ ~16-17 ppm (s, 1H, enolic OH, H-bonded), δ ~6.5-7.0 ppm (s, 1H, vinyl CH), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~6.8-8.0 ppm (m, 8H, Ar-H). Keto Form: δ ~4.0-4.5 ppm (s, 2H, -CH₂-), δ ~2.3 ppm (s, 3H, Ar-CH₃), δ ~6.8-8.0 ppm (m, 8H, Ar-H). | The highly deshielded enolic proton is characteristic of strong intramolecular H-bonding. The methylene protons of the keto form are acidic and appear further downfield than typical aliphatic protons. The ratio of integrals for the enol vinyl proton vs. the keto methylene protons can be used to determine the tautomeric equilibrium ratio. |
| ¹³C NMR | Enol Form: δ ~180-195 ppm (C=O), δ ~90-100 ppm (vinyl CH), δ ~160-170 ppm (vinyl C-OH). Keto Form: δ ~190-205 ppm (C=O), δ ~55-65 ppm (-CH₂-). | The presence of two distinct sets of signals for the dione core carbons confirms the existence of both tautomers in solution. The upfield shift of the vinyl carbons compared to the carbonyl carbons is a key differentiator. |
| Infrared (IR) | ~3200-2500 cm⁻¹ (broad, O-H stretch, H-bonded), ~1620-1600 cm⁻¹ (C=O stretch, conjugated/H-bonded), ~1580-1560 cm⁻¹ (C=C stretch). | The broadness and low frequency of the O-H band are definitive evidence of strong intramolecular hydrogen bonding. The carbonyl frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation and hydrogen bonding, which weaken the C=O double bond. |
| Mass Spec. (EI) | [M]⁺ at m/z = 254. Common fragments at m/z = 149 (HOC₆H₃(CH₃)CO⁺), 105 (C₆H₅CO⁺), 77 (C₆H₅⁺). | Electron impact mass spectrometry will show the molecular ion peak. The primary fragmentation pathway (alpha-cleavage) involves the cleavage of the C-C bonds adjacent to the carbonyl groups, leading to characteristic benzoyl and substituted benzoyl cations. |
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity is crucial for leveraging this molecule as a scaffold in drug discovery and materials science.
Synthetic Pathway: Claisen Condensation
The most logical and widely used method for synthesizing 1,3-diketones is the Claisen condensation reaction.[9] This involves the base-catalyzed reaction of an ester with a ketone. For the target molecule, the precursors would be methyl benzoate and 1-(2-hydroxy-5-methylphenyl)ethanone.
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH₂) is critical.[9] These bases are required to deprotonate the α-carbon of the ketone, initiating the condensation. The subsequent acidic workup is necessary to protonate the resulting enolate and yield the final β-diketone product.
Caption: General workflow for the synthesis via Claisen condensation.
Experimental Protocol: Synthesis
-
Preparation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere, add 1-(2-hydroxy-5-methylphenyl)ethanone (1.0 eq) dropwise at 0 °C.
-
Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of the ketone.
-
Condensation: Add methyl benzoate (1.2 eq) to the reaction mixture. Heat the solution to reflux (approx. 65 °C) and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]
-
Quenching & Workup: After completion, cool the mixture in an ice bath and carefully pour it into crushed ice. Acidify the aqueous solution to a pH of ~6 with dilute hydrochloric acid.[8]
-
Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure product.[8]
Chemical Reactivity and Potential Applications
The unique structural features of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione make it a versatile building block.
-
Metal Chelation: As a bidentate ligand, it can coordinate with a wide range of metal ions to form stable metal complexes. This property is foundational to its use in catalysis, as sensors, or in the development of metal-based drugs.
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with dinucleophiles like hydrazine or hydroxylamine.
-
Flavonoid and Chromone Synthesis: Intramolecular cyclization, often acid-catalyzed, can lead to the formation of flavone and chromone scaffolds. These are privileged structures in medicinal chemistry with a wide range of biological activities. The analogous compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, is a known precursor to fluoroflavones.[8]
-
Bioactivity: The broader class of 1,3-dione containing compounds, including indane-1,3-dione, has been explored for numerous applications in medicinal chemistry and bioimaging.[10]
Conclusion
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a molecule of significant interest, characterized primarily by a strong preference for its enol tautomer due to intramolecular hydrogen bonding and conjugation. Its synthesis is accessible through standard organic chemistry reactions like the Claisen condensation. The predictive physicochemical and spectroscopic data provided in this guide offer a solid foundation for its synthesis, identification, and subsequent use in research and development. Its structural motifs suggest high potential as a versatile scaffold for creating complex molecules for applications in medicinal chemistry, materials science, and beyond.
References
- Title: One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)
-
Title: 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione Source: PubChem URL: [Link]
-
Title: 1-(2-Hydroxy-5-methylphenyl) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 1,3-diphenyl-1,3-propanedione Source: PrepChem.com URL: [Link]
-
Title: Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap Source: SciSpace URL: [Link]
-
Title: 22.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]
-
Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: MDPI URL: [Link]
-
Title: Draw the keto and enol tautomers of 1,3-diphenyl-1,3-propanedione. Source: Filo URL: [Link]
-
Title: Novel keto-enol tautomerism in 1,3,5-trihydroxybenzene systems Source: PubMed URL: [Link]
-
Title: 5.1: Keto-Enol Tautomerism Source: Chemistry LibreTexts URL: [Link]
-
Title: Keto Enol Tautomerism Of Monosaccharides Source: Jack Westin URL: [Link]
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An In-depth Technical Guide to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS 29976-82-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 29976-82-7, identified as 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and its role as a key intermediate in the synthesis of various heterocyclic compounds, including flavones. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction and Chemical Identity
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a dicarbonyl compound that has garnered interest as a versatile building block in organic synthesis.[1] Its structure incorporates a phenolic hydroxyl group and a 1,3-dione moiety, which are key features contributing to its reactivity and utility as a precursor for various complex molecules.
Key Identifiers:
| Identifier | Value |
| CAS Number | 29976-82-7 |
| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione[1] |
| Molecular Formula | C₁₆H₁₄O₃[1] |
| Molecular Weight | 254.28 g/mol [1] |
Chemical Structure and Properties
The chemical structure of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is characterized by a central propane chain with carbonyl groups at positions 1 and 3. One side of the dione is attached to a 2-hydroxy-5-methylphenyl group, and the other to a phenyl group.
An important characteristic of 1,3-dicarbonyl compounds is their existence in a tautomeric equilibrium between the diketo and enol forms. In the case of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, the enol form is stabilized by intramolecular hydrogen bonding, often making it the predominant tautomer in solution.[1]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 82.4-83.2 °C | [1] |
| Boiling Point | 455.7°C at 760mmHg (Predicted) | [1] |
| Density | 1.238 g/cm³ (Predicted) | [1] |
| Appearance | Yellow solid | [1] |
Spectral Data
The characterization of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione relies on various spectroscopic techniques. The following ¹H NMR data has been reported for a 1:10 mixture of the keto and enol tautomers in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃), δ (ppm): 15.61 (s, 1H), 11.90 (s, 1H), 11.78 (s, 0.10H), 8.02-8.00 (m, 0.20H), 7.97-7.94 (m, 2H), 7.64-7.56 (m, 0.40H), 7.55-7.48 (m, 4H), 7.33-7.30 (m, 0.10H), 7.28 (dd, J = 8.6, 2.3 Hz, 1H), 6.91 (dd, J = 8.6 Hz, 1H), 6.90 (dd, J = 8.7 Hz, 0.10H), 6.83 (s, 1H), 4.63 (s, 0.20H), 2.34 (s, 3H), 2.31 (s, 0.30H*). * = keto (minor) tautomer.[1]
Synthesis
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is commonly achieved through the Baker-Venkataraman rearrangement .[2][3] This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone.
Alternatively, a Claisen-Schmidt condensation approach can be employed.[4][5] A general and effective laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
This protocol is based on a Claisen-type condensation reaction.
Materials:
-
1-(2-Hydroxy-5-methylphenyl)ethanone
-
Ethyl benzoate
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.
-
Addition of Reactants: A mixture of 1-(2-hydroxy-5-methylphenyl)ethanone and ethyl benzoate dissolved in THF is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 65°C) and stirred for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into crushed ice. The mixture is then acidified to a pH of approximately 6 with dilute HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford the pure 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione as a yellow solid.[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is a highly reactive and moisture-sensitive reagent. An inert atmosphere prevents its reaction with atmospheric water and oxygen.
-
Anhydrous Solvents: The use of anhydrous THF is crucial as any water present would quench the sodium hydride and inhibit the formation of the necessary enolate.
-
Acidification: Acidification protonates the resulting phenolate and enolate, leading to the formation of the final product.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any side products.
Applications and Biological Relevance
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a valuable intermediate in the synthesis of a class of heterocyclic compounds known as flavones .[6] Flavones are a subclass of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
The synthesis of flavones from this 1,3-dione precursor typically involves an acid-catalyzed intramolecular cyclization, leading to the formation of the characteristic chromone ring system of the flavone. The specific substitution pattern of the starting dione allows for the synthesis of targeted flavone derivatives with potentially enhanced biological activities.
While direct biological activity of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is not extensively documented, its role as a precursor to biologically active molecules makes it a compound of significant interest in medicinal chemistry and drug discovery.
Visualizations
Chemical Structure and Tautomerism
Caption: Keto-enol tautomerism of the compound.
Synthetic Pathway: Baker-Venkataraman Rearrangement
Caption: Baker-Venkataraman rearrangement workflow.
Safety Information
As with any chemical substance, proper safety precautions should be taken when handling 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is advisable to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS 29976-82-7) is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the reactivity of its dicarbonyl and phenolic moieties make it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of biologically active flavones. This guide provides a foundational understanding of its properties and synthesis, aiming to facilitate its use in further research and development.
References
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.).
- Claisen-Schmidt Condensation. (n.d.).
-
Baker–Venkataraman rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
-
Claisen–Schmidt condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.). Retrieved from [Link]
-
Baker-Venkatraman Rearrangement - Cambridge University Press. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0325977) - NP-MRD. (n.d.). Retrieved from [Link]
-
Baker-Venkataraman Rearrangement – Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
Baker-Venkataraman Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap - SciSpace. (n.d.). Retrieved from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.). Retrieved from [Link]
-
Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione - Chemical Synthesis Database. (n.d.). Retrieved from [Link]
-
Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase - MedChemComm (RSC Publishing). (n.d.). Retrieved from [Link]
-
Synthesis of 1,3-diphenyl-1,3-propanedione - PrepChem.com. (n.d.). Retrieved from [Link]
-
1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione - PubChem. (n.d.). Retrieved from [Link]
-
Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold - MDPI. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). Retrieved from [Link]
-
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - MDPI. (n.d.). Retrieved from [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity - MDPI. (n.d.). Retrieved from [Link]
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Synonyms for 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Technical Monograph: 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione Nomenclature, Structural Dynamics, and Synthetic Utility
Part 1: Executive Summary
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a critical
This guide provides a definitive technical analysis of its nomenclature, tautomeric behavior, and validated synthesis protocols for researchers in medicinal chemistry and organic synthesis.
Part 2: Chemical Identity & Nomenclature
Precise nomenclature is essential for database indexing and literature retrieval. While the systematic IUPAC name describes the carbon skeleton, trivial names often reflect its synthetic origin (as a derivative of dibenzoylmethane).
Table 1: Nomenclature Matrix
| Category | Designation | Context |
| IUPAC Name | 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | Official Systematic Name |
| Common Trivial | 2-Hydroxy-5-methyldibenzoylmethane | Used in older literature & catalogues |
| Structural Class | Classification | |
| CAS Registry | Analogous to 1469-94-9 (Parent) | Note: 1469-94-9 refers to the unsubstituted parent. The 5-methyl derivative is often indexed by chemical name in specific synthetic papers. |
| SMILES | CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 | Cheminformatics |
| Molecular Formula | Mass: 254.28 g/mol |
Part 3: Structural Dynamics (Tautomerism)
Unlike simple ketones, this molecule exists in a dynamic equilibrium between its diketone and enol forms. In non-polar solvents, the cis-enol form is thermodynamically favored due to the stabilization provided by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen. This "pseudo-aromatic" six-membered ring is a defining feature of its reactivity and physical properties (e.g., yellow color, positive ferric chloride test).
Figure 1: Tautomeric Equilibrium
Caption: Equilibrium shifts toward the enol form due to intramolecular Hydrogen bonding (Resonance Assisted Hydrogen Bond).
Part 4: Validated Synthesis Protocol
The most robust route to 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is the Baker-Venkataraman Rearrangement . This base-catalyzed intramolecular Claisen-type condensation converts an o-acyloxyacetophenone into a 1,3-diketone.
Workflow Logic
-
Esterification: Protection of the phenol and introduction of the benzoyl group.
-
Rearrangement: Base-mediated migration of the benzoyl group from oxygen to carbon.
-
Acidification: Protonation of the enolate to yield the stable diketone.
Experimental Procedure
Reagents:
-
KOH or Potassium tert-butoxide (Rearrangement Base)
-
Glacial Acetic Acid / HCl (Workup)
Step-by-Step Protocol:
-
Preparation of 2-Benzoyloxy-5-methylacetophenone (Intermediate):
-
Dissolve 2-hydroxy-5-methylacetophenone (10g, 66 mmol) in dry pyridine (25 mL).
-
Add benzoyl chloride (10 mL, 86 mmol) dropwise at room temperature.
-
Heat the mixture at 60°C for 30 minutes .
-
Pour into ice-cold HCl (to neutralize pyridine). Filter the solid.[1][3]
-
Validation point: Recrystallize from ethanol.[2][3][6] Target MP: 63°C .
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the ester (5g, 19.6 mmol) in dry pyridine (25 mL).
-
Add powdered KOH (15g) (Note: Anhydrous conditions improve yield).
-
Heat at 100°C for 30 minutes . The solution will turn viscous and dark yellow/orange (formation of the enolate salt).
-
Quenching: Pour the hot reaction mixture into ice-cold 6N HCl. The yellow solid precipitates immediately.
-
-
Purification:
Figure 2: Synthesis Pathway[4]
Caption: Step-wise synthesis via Baker-Venkataraman rearrangement.
Part 5: Characterization & Quality Control
To ensure scientific integrity, the isolated product must be validated against known physical standards.
| Parameter | Specification | Diagnostic Value |
| Physical State | Yellow crystalline plates | Indicates successful enol formation (diketones are often colorless; enols are colored). |
| Melting Point | 94°C (Sharp) | Distinct from precursor ester (63°C) and flavone product (118-120°C). |
| FeCl₃ Test | Deep Red/Violet Color | Positive. Confirms the presence of enolic hydroxyl group. |
| Solubility | Soluble in EtOH, CHCl₃, Toluene | Insoluble in water. |
Part 6: References
-
Bozdağ, O., Ayhan-Kılcıgil, G., et al. (1999).[2] "Studies on the Synthesis of Some Substituted Flavonyl Thiazolidinedione Derivatives-I." Turkish Journal of Chemistry, 23, 163-169.
-
Rusu, O., et al. (1992).[7] "Determination of 2-Hydroxy-5-methyldibenzoylmethane in Non-aqueous Medium by Enthalpimetric, Conductometric and Potentiometric Methods." Journal of the Indian Chemical Society, 69, 609-610.[7]
-
Baker, W. (1933). "Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones." Journal of the Chemical Society, 1381–1389.
-
Mahal, H. S., & Venkataraman, K. (1934). "Synthetical experiments in the chromone group. XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones." Journal of the Chemical Society, 1767–1769.
Sources
- 1. mentis.uta.edu [mentis.uta.edu]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Journal articles: 'Conductometric titration' – Grafiati [grafiati.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
[1]
Introduction & Application Context
The target molecule, 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (CAS: 29976-82-7), represents a critical class of
Structurally, this molecule is a substituted dibenzoylmethane. Its significance lies in its capacity for keto-enol tautomerism . The cis-enol form is stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen and the phenolic hydroxyl group. This electronic feature imparts two distinct properties relevant to drug discovery and materials science:
-
UV Absorption: The conjugated enol system efficiently dissipates UV energy via excited-state intramolecular proton transfer (ESIPT), making it a scaffold for UVA filters (analogous to Avobenzone).
-
Metal Chelation: The 1,3-diketone moiety serves as a bidentate ligand for transition metals (Cu, Zn, Fe), facilitating the synthesis of metallo-pharmaceuticals.
This protocol details the Baker-Venkataraman Rearrangement , the industry-standard method for synthesizing 1,3-diarylpropane-1,3-diones with high regioselectivity and purity.
Reaction Architecture
The synthesis proceeds in two distinct stages:
-
O-Acylation: Esterification of 2-hydroxy-5-methylacetophenone with benzoyl chloride.
-
Baker-Venkataraman Rearrangement: Base-catalyzed intramolecular Claisen condensation to migrate the benzoyl group from oxygen to the
-carbon.
Workflow Visualization
Figure 1: Synthetic workflow converting acetophenone precursor to the target 1,3-dione.
Experimental Protocol
Reagents and Materials[2][3][4][5]
| Reagent | CAS No.[1][2][3] | Equiv.[4] | Role |
| 2-Hydroxy-5-methylacetophenone | 1450-72-2 | 1.0 | Substrate |
| Benzoyl Chloride | 98-88-4 | 1.2 | Acylating Agent |
| Pyridine (Anhydrous) | 110-86-1 | Solvent | Base/Solvent |
| Potassium Hydroxide (KOH) | 1310-58-3 | 3.0 | Rearrangement Base |
| Hydrochloric Acid (10%) | 7647-01-0 | Excess | Quenching/Precipitation |
| Ethanol/Methanol | - | - | Recrystallization |
Step 1: O-Benzoylation (Ester Synthesis)
Objective: Mask the phenolic hydroxyl group and attach the benzoyl moiety.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂).
-
Dissolution: Dissolve 2-hydroxy-5-methylacetophenone (10.0 g, 66.6 mmol) in anhydrous pyridine (20 mL).
-
Note: Pyridine acts as both solvent and acid scavenger. Ensure it is dry to prevent hydrolysis of benzoyl chloride.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (9.3 mL, 80.0 mmol) dropwise over 15 minutes.
-
Caution: Exothermic reaction. Maintain temperature <10°C to avoid side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
-
Workup: Pour the reaction mixture into ice-cold HCl (100 mL, 2M) with vigorous stirring. The ester will precipitate as a solid or oil.
-
If Oil: Extract with Dichloromethane (DCM), wash with NaHCO₃, dry over MgSO₄, and concentrate.
-
If Solid: Filter, wash with water, and dry.[5]
-
-
Purification: Recrystallize from ethanol.
-
Target Intermediate: 2-Acetyl-4-methylphenyl benzoate.
-
Step 2: Baker-Venkataraman Rearrangement
Objective: Intramolecular migration of the benzoyl group to form the
-
Setup: Use a 250 mL RBF with a reflux condenser.
-
Preparation: Dissolve the ester intermediate (from Step 1, ~10 g) in anhydrous pyridine (30 mL).
-
Base Addition: Add powdered KOH (4.5 g, ~2.0 equiv) to the solution.
-
Alternative: For moisture-sensitive variations, use NaH in dry THF, but KOH/Pyridine is robust for this specific substrate [1].
-
-
Heating: Heat the mixture to 50–60°C for 2 hours.
-
Observation: The solution often turns viscous and dark yellow/orange due to the formation of the potassium enolate salt.
-
-
Quenching: Cool to RT and pour the mixture onto crushed ice/water (200 mL).
-
Acidification: Acidify carefully with glacial acetic acid or 10% HCl until pH ~3–4.
-
Critical: The yellow potassium salt will dissolve, and the product will precipitate as a pale yellow solid.
-
-
Isolation: Filter the crude solid, wash thoroughly with water to remove pyridine salts.
-
Purification: Recrystallize from methanol or ethanol/water mixture.
Characterization Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow needles/powder | Color derived from conjugation |
| Melting Point | 92–94 °C | Matches lit.[3] for 5-methyl derivative [2] |
| Yield | 65–75% (Overall) | Step 2 is typically quantitative |
| 1H NMR (CDCl₃) | Diagnostic Enol -OH . Disappears with D₂O shake. | |
| 1H NMR (CDCl₃) | Methine proton of the enol form (-CO-CH=C(OH)-) |
Mechanistic Insight
The success of this protocol relies on the intramolecular Claisen condensation .
Figure 2: Mechanistic pathway.[6][5][7][8] The driving force is the formation of the stable phenoxide anion in Step 3.
Why this works: The reaction is driven by the formation of a stable phenoxide anion after the ring opens. Unlike intermolecular Claisen condensations, the intramolecular nature (entropy favored) and the stability of the final chelated enol form make this reaction highly efficient for 2-hydroxyacetophenones [3].
Troubleshooting & Critical Parameters
Moisture Control
-
Issue: Low yield in Step 1.
-
Cause: Hydrolysis of Benzoyl Chloride.
-
Fix: Ensure glassware is oven-dried. Use fresh benzoyl chloride. If the reagent is cloudy (benzoic acid precipitate), distill it before use.
Incomplete Rearrangement
-
Issue: TLC shows spots for both ester and diketone.
-
Cause: Insufficient base or temperature too low.
-
Fix: Increase temperature to 70°C. Do not exceed 90°C as polymerization/charring can occur. Ensure KOH is powdered, not pellets, to increase surface area.
Product is an Oil[5]
-
Issue: Product fails to crystallize after acidification.
-
Cause: Impurities (unreacted acetophenone) or retained pyridine.
-
Fix:
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Re-dissolve in minimal boiling methanol and cool slowly.
-
If persistent, run a short silica plug (Hexane:EtOAc 9:1) to remove polar impurities.
-
References
-
Baker, W. (1933).[9][7][8] Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society, 1381–1389.[9][8] Link
-
ChemicalBook. (n.d.). 1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione Properties and Melting Point Data. Link
-
Ganguly, N.C., et al. (2010). Mild and efficient synthesis of 1,3-diarylpropane-1,3-diones via Baker–Venkataraman rearrangement using silica-supported sodium hydrogen sulfate. Monatshefte für Chemie, 141, 745–749. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione (General Analog Reference).[10] Link
Sources
- 1. CAS 1469-94-9 | 2620-1-X1 | MDL MFCD00043495 | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | SynQuest Laboratories [synquestlabs.com]
- 2. 苯甲酰(2-羟基苯酰)甲烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-HYDROXY-5-METHYLPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 29976-82-7 [amp.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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- 7. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Abstract
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. As a key intermediate in the synthesis of flavonoids and other biologically active compounds, a thorough structural elucidation of this β-diketone is critical. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the NMR spectra. A central focus is the exploration of the keto-enol tautomerism inherent to β-diketones, a phenomenon that significantly influences the NMR spectra and is highly dependent on the solvent environment. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust methodology for the structural characterization of similar molecular scaffolds.
Introduction: The Structural Significance of a Versatile Precursor
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione belongs to the chalcone family of compounds, which are precursors for flavonoids.[1][2] Its molecular architecture, featuring two aromatic rings connected by a three-carbon α,β-unsaturated ketone system, makes it a valuable synthon in organic synthesis. Accurate structural verification is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of molecular structure in solution.[3]
A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[4][5] This equilibrium is sensitive to solvent polarity, temperature, and substituent effects, with each tautomer presenting a unique set of NMR signals.[6][7][8] Consequently, a comprehensive NMR analysis not only confirms the covalent framework but also provides a quantitative snapshot of the tautomeric composition under specific analytical conditions. This note will dissect the spectral signatures of both the diketo and the intramolecularly hydrogen-bonded enol forms.
Experimental Protocols: A Foundation for High-Quality Data
The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.
Materials and Reagents
-
Analyte: 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (Purity ≥98%)
-
NMR Solvents: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are recommended to probe the solvent effect on tautomerism.[5][6] CDCl₃ is a non-polar aprotic solvent, while DMSO-d₆ is a polar aprotic solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v.
Sample Preparation Protocol
The causality behind this protocol is to ensure a homogenous sample solution free from particulate matter, which can degrade spectral resolution.
-
Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry NMR tube.
-
Solvation: Add approximately 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing TMS to the NMR tube.
-
Dissolution: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication in a water bath may be employed if dissolution is slow.
-
Equilibration: Allow the solution to equilibrate at room temperature for at least 5 minutes before inserting it into the NMR spectrometer. This ensures thermal and chemical equilibrium.
Caption: Keto-enol equilibrium of the title compound.
In a non-polar solvent like CDCl₃, the enol form is expected to be predominant, as the intramolecular hydrogen bond is more favorable than interactions with the solvent. [9]In a polar, hydrogen-bond accepting solvent like DMSO-d₆, the equilibrium may shift towards the keto form as the solvent can form intermolecular hydrogen bonds with the analyte. [5][6]
¹H NMR Spectral Analysis
The ¹H NMR spectrum will display distinct signals for each tautomer present in the solution. The ratio of the tautomers can be determined by comparing the integration of well-resolved signals corresponding to each form. [4] Predicted ¹H NMR Data (in CDCl₃, Enol form dominant)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| OH | ~15.5 - 16.0 | s | 1H | Enolic OH | Extremely deshielded due to strong intramolecular H-bonding to the carbonyl oxygen. |
| OH | ~11.8 - 12.0 | s | 1H | Phenolic OH | Deshielded due to intramolecular H-bonding with the adjacent carbonyl group. |
| Ar-H | ~7.9 - 8.1 | m | 2H | Protons ortho to C=O (Phenyl ring) | Deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl group. [10] |
| Ar-H | ~7.3 - 7.6 | m | 4H | Other phenyl & 2-hydroxyphenyl protons | A complex multiplet region for the remaining aromatic protons. |
| Ar-H | ~6.9 - 7.1 | d | 1H | Proton ortho to phenolic OH | Shielded by the electron-donating OH group. |
| CH | ~6.7 - 6.8 | s | 1H | Vinylic CH (enol form) | Characteristic chemical shift for a proton on a double bond in a β-dicarbonyl enol system. |
| CH₃ | ~2.3 - 2.4 | s | 3H | Methyl group on hydroxyphenyl ring | Typical chemical shift for an aromatic methyl group. |
| CH₂ (keto) | ~4.5 - 4.6 | s | (minor) | Methylene CH₂ (keto form) | If the keto form is present, a singlet for the active methylene protons will appear in this region. [9] |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. [11]The presence of tautomers will lead to more signals than expected for a single structure.
Predicted ¹³C NMR Data (in CDCl₃, Enol form dominant)
| Chemical Shift (δ, ppm) | Assignment (Enol Tautomer) | Rationale |
| ~195 - 200 | C=O (adjacent to phenyl ring) | Typical chemical shift for a ketone carbonyl carbon. |
| ~180 - 185 | C=O (adjacent to hydroxyphenyl) | The enolization and H-bonding shifts this carbonyl upfield compared to a typical ketone. |
| ~160 - 165 | C-OH (phenolic) | Aromatic carbon attached to the hydroxyl group is significantly deshielded. |
| ~115 - 140 | Aromatic CH & Quaternary C | A cluster of signals corresponding to the carbons of the two aromatic rings. |
| ~90 - 95 | =CH- (enol form) | The vinylic carbon of the enol tautomer, characteristically shifted upfield. |
| ~55 - 60 | CH₂ (keto form, if present) | The methylene carbon of the minor keto tautomer would appear in this region. |
| ~20 - 22 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |
Advanced Structural Verification: 2D NMR Techniques
For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions, 2D NMR experiments are invaluable. [1][12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons within the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons. [13]* HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Caption: Logic flow for structural elucidation using 2D NMR.
Conclusion
The NMR analysis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione is a multi-faceted process that extends beyond simple peak counting. A successful analysis hinges on a robust experimental protocol and a nuanced understanding of the keto-enol tautomerism that governs its structure in solution. By employing a combination of 1D and 2D NMR techniques and by strategically choosing solvents, researchers can achieve a complete and accurate structural characterization of this important synthetic intermediate. The data and methodologies presented herein serve as a comprehensive guide for scientists engaged in the synthesis and analysis of β-dicarbonyl compounds and related molecular structures.
References
- Bruker. (n.d.). Standard Bruker Pulse Programs.
-
Abbas, W. R., & AbdulKarim-Talaq, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5482. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
-
Ali, T. E., Assiri, M. A., & Hassanin, N. M. (2018). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxaphosphinines. SciSpace. [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from ASU Core Research Facilities. [Link]
-
Supporting Information: One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). [Link]
-
ResearchGate. (2018). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. [Link]
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). [Link]
-
Jin, G., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance Letters. [Link]
-
Mills, J. E., & Furlong, J. J. (2002). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 79(5), 616. [Link]
-
Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2016). 1H NMR of 4-chlorochalcone. [Link]
-
Wiley Online Library. (2022). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]
-
Scientific Research Publishing. (2014). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. SciRP.org. [Link]
-
World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2009). Spectral Properties of Chalcones II. [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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- 7. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
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- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
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- 13. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Evaluating the Antioxidant Potential of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Introduction: Unveiling the Antioxidant Promise of a Phenolic β-Diketone
1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, hereafter referred to as HMPD, is a compelling molecule for antioxidant research, integrating two key structural motifs known for potent radical scavenging and chelating activities: a phenolic ring and a β-dicarbonyl system. The 2-hydroxyphenyl group, a classic phenolic moiety, can readily donate a hydrogen atom to neutralize free radicals, a primary mechanism of antioxidant action.[1][2] Concurrently, the 1,3-dione structure confers the ability to exist in keto-enol tautomeric forms, allowing it to chelate metal ions that can otherwise catalyze oxidative reactions.[1] This dual functionality makes HMPD a promising candidate for multifaceted antioxidant applications, from pharmaceutical development to food preservation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant capacity of HMPD using three standard, well-validated in vitro assays: DPPH, ABTS, and FRAP. The protocols are designed not merely as procedural steps but as self-validating systems, with explanations of the causality behind experimental choices to ensure robust and reproducible results.
Part 1: Mechanistic Insight - The Structural Basis for HMPD's Antioxidant Activity
The antioxidant potential of HMPD is rooted in its chemical structure. The phenolic hydroxyl group is the primary site for radical scavenging via Hydrogen Atom Transfer (HAT).[3] The stability of the resulting phenoxyl radical is enhanced by resonance delocalization across the aromatic ring. Furthermore, the β-diketone moiety can participate in Single Electron Transfer (SET) mechanisms and is crucial for metal chelation, which prevents the generation of highly reactive hydroxyl radicals through Fenton-like reactions.[1]
A study on the structurally related 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione has shown its existence in stable enolic tautomeric forms, where intramolecular hydrogen bonding plays a key role.[4] This conformation is critical for its biological activity. Research on various 1,3-diketone derivatives has confirmed their evaluation in ABTS, FRAP, and DPPH assays as a promising chemotype with antioxidant properties.[1]
Below is a diagram illustrating the key functional components of HMPD responsible for its antioxidant activity.
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation:
-
HMPD Stock Solution: Prepare a 1 mg/mL stock solution of HMPD in an appropriate solvent (e.g., methanol or ethanol).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from approximately 1 to 500 µg/mL.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. [5] * Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each HMPD dilution into separate test tubes.
-
Add 1.0 mL of the 0.1 mM DPPH solution to each tube and mix well.
-
Prepare a blank sample containing 1.0 mL of solvent and 1.0 mL of the DPPH solution.
-
Incubate the tubes in the dark at room temperature for 30 minutes. [6] * Measure the absorbance (A) of each solution at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Plot the % Inhibition against the concentration of HMPD.
-
Determine the IC50 value, which is the concentration of HMPD required to scavenge 50% of the DPPH radicals, from the graph. A lower IC50 value indicates higher antioxidant activity.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Inhibition | IC50 (µg/mL) |
| HMPD | e.g., 10 | Result | Calculated |
| e.g., 50 | Result | ||
| e.g., 100 | Result | ||
| Trolox (Control) | e.g., 5 | Result | Calculated |
| e.g., 10 | Result | ||
| e.g., 20 | Result |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [7][8]In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured, typically at 734 nm. [7][8][9]This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Workflow:
Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. [2]This generates the ABTS•+ radical.
-
ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
HMPD and Control Solutions: Prepare serial dilutions of HMPD and a standard like Trolox as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of each HMPD or standard dilution to separate wells of a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Create a standard curve by plotting the % inhibition versus the concentration of Trolox. The TEAC value of HMPD is calculated by comparing its scavenging activity to that of the Trolox standard.
-
Data Presentation:
| Compound | IC50 (µM) | TEAC (Trolox Equivalents) |
| HMPD | Calculated | Calculated |
| Gallic Acid (Control) | Calculated | Calculated |
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form in an acidic medium (pH 3.6). [10][11]The change in absorbance is monitored at 593 nm. This assay is based on an electron transfer mechanism. [10] Experimental Workflow:
Caption: Step-by-step workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [12]Warm this reagent to 37°C before use.
-
Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in distilled water.
-
HMPD Solution: Prepare dilutions of HMPD in an appropriate solvent.
-
-
Assay Procedure:
-
Add a small volume of the HMPD sample or FeSO₄ standard (e.g., 30 µL) to a test tube or microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 900 µL).
-
Mix and incubate at 37°C for a specified time (typically 4-10 minutes). [13] * Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for the HMPD samples. The results are expressed as µM Fe²⁺ equivalents per µM of HMPD.
-
Data Presentation:
| Compound | Concentration (µM) | FRAP Value (µM Fe²⁺ Equivalents) |
| HMPD | e.g., 25 | Calculated |
| e.g., 50 | Calculated | |
| e.g., 100 | Calculated | |
| Quercetin (Control) | e.g., 25 | Calculated |
| e.g., 50 | Calculated | |
| e.g., 100 | Calculated |
Part 3: Interpretation, Trustworthiness, and Best Practices
Causality and Experimental Choices:
-
Solvent Selection: The choice of solvent (methanol, ethanol, or buffered aqueous solutions) is critical as it can influence the reaction kinetics. Ensure HMPD is fully soluble and does not precipitate during the assay.
-
Incubation Time and Temperature: Radical scavenging reactions are time-dependent. The specified incubation times are optimized for the respective radicals to reach a steady state. For the FRAP assay, maintaining the temperature at 37°C is essential for consistent reaction rates. [13]* Controls are Non-Negotiable: A positive control (e.g., Trolox) serves as a benchmark for antioxidant potency and validates that the assay is performing correctly. The blank corrects for the absorbance of the reagents themselves.
Ensuring Trustworthiness:
-
Linearity: Ensure that the dose-response curve for both the standard and HMPD is within the linear range of the assay. If high concentrations show a plateau, further dilution is necessary.
-
Reproducibility: Each concentration should be tested in triplicate, and the entire experiment should be repeated on at least three separate occasions to ensure the results are reproducible.
-
Complementary Assays: No single assay can fully capture the antioxidant profile of a compound. The use of multiple assays with different mechanisms (HAT for DPPH, mixed-mode for ABTS, and SET for FRAP) provides a more comprehensive and reliable assessment of HMPD's antioxidant capabilities. [1] Conclusion:
By employing these detailed protocols and understanding the underlying chemical principles, researchers can generate robust and meaningful data on the antioxidant activity of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. The structural features of HMPD suggest a significant potential for radical scavenging and metal chelation. Rigorous and systematic evaluation using the DPPH, ABTS, and FRAP assays will provide the necessary evidence to advance its potential application in the fields of medicine and material science.
References
-
RASAYAN Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT SCREENING OF 5-{[(E)-(2-HYDROXYPHENYL) METHYLIDENE]AMINO}. [Link]
-
Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. PMC. [Link]
-
Prediction of the antioxidant activity of compounds 1-3. ResearchGate. [Link]
-
Antioxidant Activity of some Medicinal Species using FRAP Assay. University of Tabriz. [Link]
-
Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. Bentham Science. [Link]
-
Genesis and development of DPPH method of antioxidant assay. PMC. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]
-
One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. Thieme. [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC. [Link]
-
Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. PMC. [Link]
-
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. MDPI. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]
-
Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. PMC. [Link]
-
Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. PMC. [Link]
-
DPPH assay and TPC assays. YouTube. [Link]
-
Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. PMC. [Link]
-
Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. PubMed. [Link]
-
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione. Autech. [Link]
-
Synthesis, Characterization and evaluation of antioxidant potential of 2, 6-diphenylpiperidine-4-one compounds and their novel imine derivatives. Pak. J. Pharm. Sci.. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PubMed. [Link]
-
(PDF) ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. ResearchGate. [Link]
Sources
- 1. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmp.ir [jmp.ir]
Metal complex formation with 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Application Note: Synthesis and Metal Complexation of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Abstract & Introduction
This technical guide details the synthesis, purification, and metal complexation of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (hereafter referred to as HMPP-1,3-dione ).[1] This ligand belongs to the class of
The molecule features a
Ligand Synthesis: The Baker-Venkataraman Rearrangement
While direct Claisen condensation is possible, the Baker-Venkataraman rearrangement is the preferred industrial and laboratory method due to its regioselectivity and higher purity profile.
Reaction Scheme
The synthesis proceeds in two stages:
-
O-Benzoylation: Esterification of 2-hydroxy-5-methylacetophenone.[1]
-
Rearrangement: Base-catalyzed intramolecular Claisen-type condensation to form the 1,3-dione.
Figure 1: Step-wise synthesis workflow via Baker-Venkataraman rearrangement.
Detailed Protocol
Stage 1: Esterification
-
Dissolution: In a dry flask, dissolve 0.05 mol of 2-hydroxy-5-methylacetophenone in 20 mL of anhydrous pyridine.
-
Addition: Cool the solution to 10–15°C. Add 0.055 mol of benzoyl chloride dropwise over 20 minutes.
-
Critical Control: Exothermic reaction.[1] Maintain temperature < 20°C to prevent side reactions.
-
-
Reaction: Stir for 1 hour at room temperature.
-
Work-up: Pour the mixture into 200 mL of ice-cold HCl (1 M). The solid ester (2-benzoyloxy-5-methylacetophenone) will precipitate.[1] Filter, wash with water, and recrystallize from ethanol.[4]
Stage 2: Rearrangement
-
Activation: Dissolve the isolated ester (0.03 mol) in 15 mL of dry pyridine.
-
Base Catalysis: Add powdered KOH (0.09 mol). The mixture will turn viscous and dark yellow/orange (formation of the potassium enolate).
-
Heating: Heat to 50°C with vigorous stirring for 2 hours.
-
Observation: The disappearance of the ester spot on TLC (Solvent: Hexane/Ethyl Acetate 8:2) confirms completion.[1]
-
-
Isolation: Pour the reaction mass onto crushed ice and acidify with dilute acetic acid or HCl to pH ~4.
-
Purification: The yellow solid (HMPP-1,3-dione) is filtered, washed with water, and recrystallized from methanol.[1]
Metal Complexation Protocol
This protocol describes the synthesis of neutral bis-chelate complexes
Chemical Logic
The ligand (
Experimental Procedure
Reagents:
-
Ligand: HMPP-1,3-dione (2 mmol, 0.508 g).[1]
-
Metal Salt: Copper(II) Acetate Monohydrate (1 mmol) or Nickel(II) Chloride Hexahydrate (1 mmol).[1]
-
Solvent: Absolute Ethanol (30 mL).
Steps:
-
Ligand Solution: Dissolve 2 mmol of HMPP-1,3-dione in 20 mL of hot ethanol.
-
Metal Solution: Dissolve 1 mmol of the metal salt in 10 mL of ethanol (add a few drops of water if solubility is poor).
-
Mixing: Slowly add the metal solution to the ligand solution under continuous magnetic stirring.
-
pH Adjustment (Critical):
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Visual Cue: A distinct color change or heavy precipitation indicates complex formation (e.g., Green for Cu, Light Green/Blue for Ni).
-
-
Isolation: Cool to room temperature. Filter the precipitate.[1]
-
Washing: Wash with hot water (to remove inorganic salts) followed by a small amount of cold ethanol (to remove unreacted ligand).[1]
-
Drying: Dry in a vacuum desiccator over anhydrous
.
Structural Validation & Characterization
To ensure the integrity of the complex, compare the spectral data of the free ligand against the metal complex.
FTIR Spectroscopy Analysis
| Functional Group | Free Ligand ( | Metal Complex ( | Structural Insight |
| Enolic -OH | 3000–2500 (Broad) | Absent | Deprotonation and coordination of enolic oxygen.[1] |
| C=O (Carbonyl) | 1620–1640 | 1580–1600 | Red-shift ( |
| C=C (Alkene) | 1590 | 1550 | Participation of the chelate ring in resonance.[1] |
| M-O Bond | N/A | 450–550 | Definitive proof of metal encapsulation.[1] |
1H NMR Interpretation (in DMSO-d6)
-
Free Ligand: Expect a singlet at
15.0–16.0 ppm.[1] This extremely downfield signal corresponds to the enolic proton involved in strong intramolecular hydrogen bonding.[1] -
Metal Complex: This signal at
15–16 ppm must be absent , confirming the replacement of the proton by the metal ion.[3] -
Phenolic -OH: The signal for the phenolic -OH (on the 2-hydroxy-5-methylphenyl ring) usually appears around
10–12 ppm and typically remains present in bis-complexes, unless high pH forced tridentate coordination.[1]
Chelation Mechanism Visualization
The following diagram illustrates the coordination mode. The metal center adopts a square planar (Cu) or octahedral (Ni/Co, often with solvent molecules) geometry.
Figure 2: Schematic of the Metal(II) bis-chelate complex.[1] The metal coordinates through the enolic and carbonyl oxygens of the propane-1,3-dione chain.
References
-
Baker-Venkataraman Rearrangement Protocol
-
Structural Characteriz
-Diketones:-
Hansen, P. E. (2021).[1] Structural Studies of
-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6993.
-
-
Metal Complex Synthesis (General
-diketonate methods):- Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of -Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658–5663.
-
[1]
-
Biological Activity of Related Complexes
- Ng, S. W., et al. (1994). Crystal structures of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione... Journal of Chemical Crystallography, 24, 331–335.
-
[1]
Sources
- 1. 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | C15H11ClO3 | CID 724088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scispace.com [scispace.com]
Application Note: Engineering 1,3-Diketones for Next-Generation UV Filtration
Executive Summary
This guide addresses the critical challenge in modern sunscreen development: the inherent photo-instability of 1,3-diketones (e.g., Avobenzone).[1] While these molecules are potent UVA absorbers due to their conjugated enol forms, they suffer from rapid keto-enol tautomerization and subsequent degradation upon irradiation. This document provides a research-grade framework for synthesizing 1,3-diketones, engineering formulations that lock them in their active enol state, and validating their photostability using ISO-adapted protocols.
Theoretical Foundation: The Enol-Keto Duality
The efficacy of a 1,3-diketone as a UV filter hinges on Keto-Enol Tautomerism .
-
The Enol Form (Active): Characterized by a six-membered chelated ring formed via Intramolecular Hydrogen Bonding (IMHB). This planar structure allows for extensive
-electron delocalization, resulting in strong absorption in the UVA region ( nm). Upon photon absorption, the enol form dissipates energy harmlessly via Internal Conversion (IC) and proton transfer. -
The Keto Form (Inactive/Unstable): When the IMHB is disrupted (e.g., by polar protic solvents or high-energy irradiation), the molecule rotates into the diketo form. This form absorbs in the UVC/UVB range (
nm) and is prone to Intersystem Crossing (ISC) to a triplet state, leading to fragmentation and the generation of reactive oxygen species (ROS).
Critical Formulation Insight (Meyer’s Rule): The equilibrium is solvent-dependent.[2][3] Non-polar solvents stabilize the chelated enol form (enhancing efficacy), while polar protic solvents (like water or alcohols) disrupt the IMHB, shifting equilibrium toward the keto form and reducing UV protection.
Mechanism Visualization
The following diagram illustrates the photophysical pathways and the critical failure point (degradation) that researchers must mitigate.
Figure 1: Photophysical pathways of 1,3-diketones. Green paths represent safe energy dissipation; red paths indicate failure modes leading to loss of protection.
Protocol A: Synthesis via Claisen Condensation
This protocol describes the synthesis of a dibenzoylmethane derivative (Avobenzone analog) using a classic Claisen condensation.
Safety: Sodium hydride (NaH) is pyrophoric. Perform all steps under inert atmosphere (
Reagents
-
Ketone: 4-tert-butylacetophenone (1.0 eq)
-
Ester: Methyl 4-methoxybenzoate (1.1 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 2.0 eq) or Sodium Methoxide.
-
Solvent: Anhydrous Toluene or Dimethoxyethane (DME).
Step-by-Step Methodology
-
Preparation: Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous toluene under
. -
Addition: Heat the suspension to reflux (
C). Dropwise add a solution of the ketone and ester in toluene over 1 hour. -
Reaction: Reflux for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Quench: Cool to room temperature (RT). Pour the reaction mixture into crushed ice/water.
-
Precipitation (Critical): The product exists as a sodium salt in the aqueous layer. Acidify carefully with 10% HCl to pH 3–4. The 1,3-diketone will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from methanol/ethanol.
Self-Validating Check: NMR Spectroscopy
Before proceeding to formulation, you must confirm the presence of the enol form.
-
Run
H NMR in CDCl . -
Pass Criteria: Look for a broad singlet signal between 15.0 – 17.0 ppm . This represents the enolic proton involved in the intramolecular hydrogen bond. If this peak is absent or weak compared to the methylene protons (~4.5 ppm), the synthesis failed or the keto form is dominant (unlikely in CDCl
).
Protocol B: Formulation Engineering (Solvent Polarity Match)
To maximize SPF, the formulation vehicle must stabilize the enol form.
The "Solvent Shift" Screening
Before making a full emulsion, screen your oil phase emollients.
-
Dissolve 10 mg of the synthesized 1,3-diketone in 10 mL of candidate oils (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride, Isopropyl Myristate).
-
Measure UV absorbance (
). -
Selection Rule: Choose the oil that yields the longest
(red-shifted) and highest extinction coefficient. A blue shift (towards 340 nm or lower) indicates disruption of the enol form.
Standard Research Emulsion (O/W)
Phase A (Oil - Active):
-
Selected Emollient (from screen): 15.0%
-
1,3-Diketone UV Filter: 3.0%
-
Photostabilizer (e.g., Octocrylene - optional but recommended): 2.0%
-
Emulsifier (Glyceryl Stearate): 3.0%
Phase B (Water):
-
Deionized Water: q.s. to 100%
-
Xanthan Gum: 0.2%
-
Glycerin: 3.0%
Procedure:
-
Heat Phase A and Phase B separately to
C. Ensure UV filter is fully dissolved in Phase A. -
Slowly add Phase B to Phase A under high-shear mixing (homogenizer) at 5000 rpm for 5 minutes.
-
Cool to RT with gentle stirring.
Protocol C: Photostability & In Vitro SPF Validation
This protocol is adapted from ISO 24443 standards, tailored for R&D stability assessment.
Equipment
-
Substrate: PMMA plates (roughness
). -
Light Source: Solar Simulator (Xenon arc) conforming to COLIPA/ISO spectral standards.
-
Detector: UV-Vis Spectrophotometer with Integrating Sphere.
Methodology
-
Blank Scan: Measure transmission of a glycerin-treated PMMA plate (
). -
Application: Apply 1.3 mg/cm
of the emulsion to the plate. Spread using a robotic spreader or a gloved finger with light, circular pressure for 30 seconds to ensure even film formation. Allow to dry for 15 minutes in the dark. -
Initial Measurement (
): Measure absorbance/transmission at 5 spots. Calculate Mean Absorbance Spectrum. -
Irradiation: Expose the plate to a specific dose of UV radiation (e.g., 5 MED or 20 J/cm
).-
Note: Temperature of the plate must be maintained <
C to distinguish thermal degradation from photodegradation.
-
-
Post-Irradiation Measurement (
): Measure absorbance again at the same 5 spots.
Data Analysis & Acceptance Criteria
Calculate the Area Under Curve Index (AUCI) for the UVA region (320–400 nm):
| AUCI Value | Classification | Action |
| > 0.90 | Highly Photostable | Proceed to clinical trials. |
| 0.80 – 0.90 | Moderately Stable | Acceptable for standard use; consider adding quenchers. |
| < 0.80 | Unstable | FAIL. Re-formulate. Switch oil phase or add triplet quenchers. |
Integrated Workflow Diagram
Figure 2: End-to-end workflow for developing and validating 1,3-diketone UV filters.
References
-
Mechanism of Avobenzone & Tautomerism: Berenbeim, J. A., et al. (2020).[4] "Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone." The Journal of Physical Chemistry A. [Link][4][5]
-
Synthesis (Claisen Condensation): Organic Chemistry Portal. "Synthesis of 1,3-diketones." [Link]
-
Solvent Effects on Tautomerism: Cook, G., & Feltman, P. M. (2007).[6] "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education. [Link]
-
Curcumin as a Natural 1,3-Diketone Filter: Vaughn, A. R., et al. (2016). "Effects of Turmeric (Curcuma longa) on Skin Health: A Systematic Review of the Clinical Evidence." Phytotherapy Research. [Link]
-
Photostability Testing Standards (ISO 24443): International Organization for Standardization. "ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro." [Link]
Sources
- 1. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. "Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarb" by Gilbert Cook and Paul M. Feltman [scholar.valpo.edu]
Application Note: Precision Synthesis of Flavone Scaffolds via Cyclodehydration of 1,3-Diones
Topic: Synthesis of flavonoid derivatives from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones Content Type: Application Note and Protocol Guide
Executive Summary
This guide details the synthetic conversion of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones (commonly referred to as o-hydroxydibenzoylmethanes) into flavone (2-phenylchromen-4-one) derivatives. While flavonoid synthesis often begins with chalcones, the 1,3-dione intermediate—typically accessed via the Baker-Venkataraman rearrangement—offers a privileged entry point for generating high-purity flavones. This document provides validated protocols for acid-catalyzed cyclization, microwave-assisted acceleration, and mechanistic insights to troubleshoot common yield-limiting factors.
Scientific Background & Mechanism[1][2]
The Pathway
The synthesis of flavones from 1,3-diones is a cyclodehydration reaction. The starting material, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, exists in equilibrium with its enol tautomers. The reaction is driven by the intramolecular nucleophilic attack of the phenolic oxygen onto the carbonyl carbon of the
Mechanistic Insight
Understanding the tautomeric equilibrium is critical. The reaction proceeds most efficiently when the 1,3-dione is in its enol form, which brings the carbonyl carbon into proximity with the phenol. Strong acid catalysis protonates the carbonyl, increasing its electrophilicity and facilitating ring closure.
Key Mechanistic Steps:
-
Protonation: Acid catalyst protonates the carbonyl oxygen at position 3.
-
Cyclization: Intramolecular attack of the phenolic hydroxyl group.
-
Dehydration: Elimination of a water molecule aromatizes the system, yielding the stable chromone core.
Mechanistic Visualization
The following diagram illustrates the transition from the open-chain dione to the closed flavone ring system.
Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration of 1,3-diones to flavones.
Experimental Protocols
Protocol A: Standard Acid-Catalyzed Cyclization (Glacial Acetic Acid/ )
The "Gold Standard" for robust, scalable synthesis.
Reagents:
-
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (1.0 equiv)
-
Glacial Acetic Acid (Solvent, 5–10 volumes)
-
Concentrated Sulfuric Acid (
, catalytic, ~0.5–1.0 equiv)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dione (e.g., 10 mmol, 2.4 g) in glacial acetic acid (20 mL). Ensure complete dissolution; gentle warming (40°C) may be required for substituted derivatives.
-
Catalyst Addition: Add concentrated
(0.5 mL) dropwise with stirring. Caution: Exothermic reaction. -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 1–2 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (often yellow/orange) should disappear, replaced by a lower
spot (often fluorescent under UV). -
Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~100 g) with vigorous stirring.
-
Isolation: Allow the ice to melt completely. The flavone will precipitate as a white or off-white solid. Filter the precipitate using a Buchner funnel.
-
Purification: Wash the solid copiously with water to remove residual acid.[1] Recrystallize from ethanol or methanol/chloroform mixtures to obtain pure needle-like crystals.
Expected Yield: 75–90%
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Optimized for high-throughput library generation and reduced reaction times.
Reagents:
Procedure:
-
Preparation: Place the 1,3-dione (1.0 mmol) and glacial acetic acid (2–3 mL) in a microwave-safe reaction vial (e.g., 10 mL vial with crimp cap).
-
Irradiation: Irradiate the mixture in a dedicated synthesis microwave reactor.
-
Target Temperature: 120–130°C
-
Time: 5–10 minutes (Hold time)
-
Power: Dynamic (Max 200W)
-
-
Work-up: Cool the vial rapidly (compressed air flow). Pour the contents into ice water.
-
Isolation: Filter the precipitate as described in Protocol A.
Advantages: Reaction time is reduced from hours to minutes; often cleaner reaction profiles due to shorter thermal exposure.[3]
Protocol C: One-Pot Synthesis of 3-Haloflavones
For the synthesis of functionalized derivatives (e.g., 3-fluoroflavones).[4]
Concept: The 1,3-dione active methylene position (C2) is nucleophilic. Electrophiles can be introduced prior to cyclization in a one-pot fashion.
Procedure (Example for Fluorination):
-
Dissolve 1,3-dione in Acetonitrile (
). -
Add Selectfluor™ (1.1 equiv) at room temperature. Stir for 1 hour to fluorinate the
-carbon. -
Add catalytic conc.
directly to the reaction mixture. -
Heat to reflux for 2 hours to effect cyclization.
-
Standard aqueous work-up yields 3-fluoroflavone.
Characterization & Data Interpretation
Successful synthesis is confirmed by the disappearance of the enol/keto signals of the dione and the appearance of the characteristic chromone C-ring signals.
Table 1: Key Spectral Characteristics
| Technique | Parameter | Diagnostic Signal (Flavone Product) | Notes |
| 1H NMR | C-3 Proton | Singlet at | Distinctive singlet; absent in 3-substituted derivatives. |
| 1H NMR | Phenolic -OH | Absent | Disappearance of the downfield signal ( |
| 13C NMR | Carbonyl (C=O) | Characteristic of the pyrone carbonyl. | |
| IR | C=O Stretch | ~1640 – 1650 | Lower frequency than typical ketones due to conjugation. |
| Appearance | Physical State | White to pale yellow needles | Starting diones are often deep yellow/orange. |
Troubleshooting & Optimization (Expertise)
Issue: Low Yield / Incomplete Cyclization
-
Cause: Moisture in the acetic acid or incomplete dehydration.
-
Solution: Ensure "Glacial" Acetic Acid is used (anhydrous). If the reaction stalls, add a small quantity of acetic anhydride to scavenge water, driving the equilibrium toward the dehydrated product.
Issue: Oily Product
-
Cause: Impurities or residual solvent.[5]
-
Solution: Flavones crystallize well. If an oil forms, dissolve in a minimum amount of hot ethanol and add water dropwise until turbid, then cool slowly. Scratching the glass can induce nucleation.
Issue: Substrate Sensitivity
-
Context: Diones with electron-donating groups (e.g., methoxy) cyclize faster but may be prone to side reactions. Diones with electron-withdrawing groups (e.g., nitro) may require longer reflux times or stronger acid (e.g., Triflic acid).
Decision Tree for Protocol Selection:
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
References
-
Organic Syntheses Procedure (Classic Method)
-
Microwave-Assisted Synthesis
-
One-Pot Fluorination/Cycliz
-
General Review on Flavone Synthesis
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. nepjol.info [nepjol.info]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted solvent free synthesis of 1,3-diphenylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mentis.uta.edu [mentis.uta.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrphr.org [iosrphr.org]
- 11. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Flavones and Related Compounds: Synthesis and Biological Activity | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 1,3-Diketones as Versatile Precursors for Heterocyclic Compound Synthesis
Abstract
This comprehensive technical guide details the pivotal role of 1,3-diketones as foundational synthons in the synthesis of a diverse array of heterocyclic compounds. Addressed to researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed, step-by-step protocols for the synthesis of key heterocyclic families—including pyrazoles, isoxazoles, pyrimidines, benzodiazepines, and quinolines—but also delves into the mechanistic underpinnings and rationale behind the experimental choices. By integrating field-proven insights with established chemical principles, these notes serve as a practical and authoritative resource for leveraging the unique reactivity of 1,3-diketones in the construction of molecules with significant biological and pharmaceutical relevance.
Introduction: The Unique Chemical Versatility of 1,3-Diketones
1,3-Diketones, characterized by two carbonyl groups separated by a methylene group, are exceptionally versatile building blocks in organic synthesis.[1] Their utility stems from the pronounced acidity of the central methylene protons and the presence of two electrophilic carbonyl carbons. This dual reactivity allows them to react with a wide range of mono- and dinucleophiles to form a variety of carbocyclic and heterocyclic structures. The keto-enol tautomerism inherent to 1,3-diketones further expands their reactive possibilities, enabling them to participate in reactions as either carbon or oxygen nucleophiles. This guide will explore and provide practical protocols for the most common and impactful applications of 1,3-diketones in the synthesis of key heterocyclic scaffolds.
Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly efficient method for the preparation of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[2][3][4][5] The pyrazole ring is a prominent feature in numerous pharmaceuticals, including the anti-inflammatory drug celecoxib.[2]
Mechanistic Insight: The reaction is typically acid-catalyzed. The mechanism initiates with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring.[2][3] The choice of an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers, and the reaction conditions, particularly pH, can be optimized to favor the desired product.[6][7]
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-diketone) and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (64-65% solution)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Ice bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetylacetone (5.0 g, 0.05 mol) in 25 mL of ethanol.
-
To this solution, add hydrazine hydrate (2.5 g, 0.05 mol) dropwise with stirring. An exothermic reaction may be observed.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 3,5-dimethylpyrazole.
-
Dry the crystals in a desiccator. The expected yield is typically high.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates a homogenous reaction mixture. Its boiling point is suitable for the reflux conditions required for this condensation.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the hydrazine.[3][6]
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent dehydration steps, ensuring a reasonable reaction rate.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr pyrazole synthesis.
Synthesis of Isoxazoles from 1,3-Diketones
Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are synthesized by the reaction of 1,3-dicarbonyl compounds with hydroxylamine.[8] This reaction provides a straightforward route to a variety of substituted isoxazoles, which are important scaffolds in medicinal chemistry.
Mechanistic Insight: The reaction proceeds via the initial formation of an oxime at one of the carbonyl groups. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group. Subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic isoxazole ring.[8][9]
Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole
This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride.[10]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate or Sodium hydroxide (base)
-
Ethanol
-
Distilled water
-
Standard glassware for reaction and extraction
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (3.5 g, 0.05 mol) in 15 mL of water.
-
In a separate beaker, prepare a solution of sodium carbonate (2.7 g, 0.025 mol) in 15 mL of water.
-
Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium carbonate solution with stirring to liberate the free hydroxylamine.
-
To this cold solution, add acetylacetone (5.0 g, 0.05 mol) dropwise with continuous stirring.
-
Remove the flask from the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
The reaction mixture will separate into two layers. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The resulting oil can be purified by distillation to yield pure 3,5-dimethylisoxazole.
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride and Base: Hydroxylamine is often supplied as its hydrochloride salt for stability. A base, such as sodium carbonate, is required to neutralize the HCl and generate the free hydroxylamine nucleophile in situ.
-
Room Temperature Reaction: The reaction is typically facile and can proceed at room temperature, avoiding the need for heating which can sometimes lead to side reactions.
-
Extraction: Diethyl ether is a suitable solvent for extracting the relatively nonpolar isoxazole product from the aqueous reaction mixture.
Diagram: Isoxazole Synthesis Mechanism
Caption: Mechanism of isoxazole synthesis from a 1,3-diketone.
Synthesis of Pyrimidines via the Biginelli Reaction
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.[11] The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester (a type of 1,3-dicarbonyl), and urea or thiourea, typically under acidic conditions.[11][12][13]
Mechanistic Insight: The most accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the second urea nitrogen onto the ester carbonyl, followed by dehydration to yield the dihydropyrimidinone.[11]
Experimental Protocol: Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
This protocol outlines the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice bath
-
Standard glassware for reflux and filtration
Procedure:
-
In a 50 mL round-bottom flask, combine p-anisaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 15 mL of ethanol to the flask and stir to dissolve the reactants.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature. A precipitate should form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
Causality of Experimental Choices:
-
One-Pot Reaction: The Biginelli reaction is a prime example of a multicomponent reaction, which improves efficiency and reduces waste by combining several steps into a single operation.
-
Acid Catalyst: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by urea and for catalyzing the dehydration steps.[12]
-
Excess Urea: A slight excess of urea is sometimes used to ensure the complete consumption of the limiting aldehyde and β-ketoester.
Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are seven-membered heterocyclic compounds containing a fused benzene ring and two nitrogen atoms at positions 1 and 5. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-diketone.[14][15]
Mechanistic Insight: This reaction is typically catalyzed by an acid. The mechanism involves the initial condensation of one of the amino groups of the o-phenylenediamine with one of the carbonyl groups of the 1,3-diketone to form an enaminone intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Dehydration of the resulting seven-membered ring intermediate affords the 1,5-benzodiazepine.
Experimental Protocol: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
This protocol describes the synthesis of a 1,5-benzodiazepine from o-phenylenediamine and acetylacetone.
Materials:
-
o-Phenylenediamine
-
Acetylacetone (2,4-pentanedione)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol), acetylacetone (1.10 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Add 40 mL of toluene to the flask.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
p-Toluenesulfonic Acid (p-TSA): p-TSA is an effective and easily handled solid acid catalyst for this condensation-cyclization reaction.
-
Toluene and Dean-Stark Trap: Toluene serves as the solvent and, due to its azeotropic properties with water, allows for the continuous removal of water from the reaction mixture using a Dean-Stark trap. This removal of a product (water) drives the reaction equilibrium towards the formation of the benzodiazepine.
-
Slight Excess of Diketone: Using a slight excess of the 1,3-diketone can help ensure the complete conversion of the more valuable o-phenylenediamine.
Synthesis of Quinolines via the Friedländer Annulation
The Friedländer synthesis is a versatile and straightforward method for constructing the quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a 1,3-diketone.[16][17][18][19][20][21]
Mechanistic Insight: The reaction can be catalyzed by either acids or bases.[19][20] One plausible mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the enolate of the 1,3-diketone. This is followed by an intramolecular cyclization (condensation between the amino group and a carbonyl group) and subsequent dehydration to form the aromatic quinoline ring.[19]
Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline
This protocol outlines the synthesis of a substituted quinoline from 2-aminoacetophenone and acetophenone (which can be considered to have an active methylene group in this context, although a 1,3-diketone like ethyl acetoacetate is more common). For a more classical Friedländer with a 1,3-diketone, ethyl acetoacetate would be used.
Materials:
-
2-Aminoacetophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst (e.g., iodine)
-
Ethanol or a high-boiling solvent like diphenyl ether
-
Standard glassware for reflux and purification
Procedure:
-
In a round-bottom flask, combine 2-aminoacetophenone (1.35 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol).
-
Add 20 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Catalyst Choice: Both Brønsted acids (like p-TSA) and Lewis acids can effectively catalyze the Friedländer synthesis by activating the carbonyl groups towards nucleophilic attack.[20]
-
Solvent: The choice of solvent can be critical. While ethanol is suitable for many substrates, higher boiling point solvents may be necessary for less reactive starting materials to achieve the temperatures required for cyclization and dehydration.[19]
Table 1: Summary of Heterocyclic Syntheses from 1,3-Diketones
| Heterocycle | Co-reactant(s) | Key Reaction Name | Typical Catalyst |
| Pyrazole | Hydrazine / Substituted Hydrazine | Knorr Pyrazole Synthesis | Acetic Acid, HCl |
| Isoxazole | Hydroxylamine | - | Base (to free NH₂OH) |
| Pyrimidine | Aldehyde, Urea / Thiourea | Biginelli Reaction | HCl, p-TSA |
| 1,5-Benzodiazepine | o-Phenylenediamine | - | p-TSA, Acetic Acid |
| Quinoline | 2-Aminoaryl Ketone/Aldehyde | Friedländer Annulation | Acid or Base |
Conclusion
The synthetic utility of 1,3-diketones is vast and well-established. Their unique electronic and structural properties make them ideal precursors for a wide range of important heterocyclic compounds. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the foundational knowledge and practical steps necessary to successfully employ 1,3-diketones in their synthetic endeavors. The careful selection of co-reactants and reaction conditions, grounded in an understanding of the underlying chemical principles, allows for the efficient and targeted synthesis of complex molecules with significant potential in pharmaceutical and materials science.
References
- BenchChem. (2025).
- BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. Benchchem.
-
Pentelute, B. L., & Kent, S. B. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
YouTube. (2019). synthesis of isoxazoles. Available at: [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]
-
Manivannan, S., & Chaturvedi, S. C. (2011). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Available at: [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Available at: [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.
-
ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
- Ilfahmi, Y. A., et al. (n.d.). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION.
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
- Knorr, L. (n.d.). Knorr Pyrazole Synthesis.
-
Germán Fernández. (n.d.). Friedlander quinoline synthesis. Available at: [Link]
- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. Benchchem.
-
Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]
- Deshmukh, R., et al. (2022).
-
ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available at: [Link]
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PubMed Central. Available at: [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. Available at: [Link]
-
ResearchGate. (n.d.). The results of the reaction of o-phenylenediamines with various ketones. Available at: [Link]
-
Sharma, P., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PubMed Central. Available at: [Link]
-
Science Alert. (n.d.). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. Available at: [Link]
-
PubMed Central. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]
-
TSI Journals. (n.d.). A SIMPLE AND NEW METHOD FOR THE SYNTHESIS OF 1,5-BENZODIAZEPINE AND ITS DERIVATIVES. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Diphenylisoxazole. Benchchem.
-
ResearchGate. (2025). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Available at: [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
International Journal of Research in Pharmacy and Science. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties. Available at: [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
Sources
- 1. ijtsrd.com [ijtsrd.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sennosbiotech.com [sennosbiotech.com]
- 14. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. Friedlaender Synthesis [organic-chemistry.org]
DPPH radical scavenging assay protocol for phenolic diketones
Application Note: High-Fidelity DPPH Radical Scavenging Assay for Phenolic Diketones
Executive Summary & Rationale
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for rapid antioxidant screening. However, standard protocols often fail when applied to phenolic diketones due to three specific physicochemical challenges:
-
Solubility: These compounds are often lipophilic, leading to precipitation in aqueous-methanolic buffers.
-
Chromogenic Interference: Many phenolic diketones (e.g., curcumin) exhibit strong absorbance near 517 nm (the DPPH measurement wavelength), leading to false-negative results.
-
Keto-Enol Tautomerism: The equilibrium between keto and enol forms affects proton dissociation rates, altering reaction kinetics compared to simple phenols.
This guide presents a Modified Microplate Protocol specifically engineered to correct for intrinsic sample color and solubility issues, ensuring high-accuracy IC50 determination.
Mechanistic Grounding
To troubleshoot this assay effectively, one must understand the underlying chemistry. Phenolic diketones scavenge DPPH radicals primarily via Hydrogen Atom Transfer (HAT) , though Sequential Proton Loss Electron Transfer (SPLET) occurs in polar solvents like methanol.
-
The Reaction: The odd electron on the nitrogen atom of the purple DPPH radical is reduced by a hydrogen atom from the phenolic hydroxyl group.
-
The Diketone Role: The 1,3-diketone moiety allows for resonance stabilization of the resulting phenoxy radical, delocalizing the unpaired electron across the conjugated system. This makes the radical stable and prevents reverse reactions.
Figure 1: Reaction mechanism highlighting the conversion of the purple DPPH radical to the yellow hydrazine form, mediated by the phenolic diketone.
Materials & Reagents
Reagents
-
DPPH (2,2-Diphenyl-1-picrylhydrazyl): Sigma-Aldrich or equivalent (Purity ≥95%).
-
Solvent: HPLC-grade Methanol (MeOH). Note: Ethanol is an alternative, but Methanol is preferred for diketone solubility and kinetic consistency.
-
Positive Control: Trolox (water-soluble Vitamin E analog) or Ascorbic Acid.
-
Test Compound: Phenolic Diketone (purity verified).
Equipment
-
Microplate Reader: Capable of absorbance reading at 517 nm .[1]
-
96-Well Plates: Clear, flat-bottom polystyrene plates.
-
Multichannel Pipette: For rapid reagent addition.
Detailed Protocol
Phase 1: Preparation of Solutions
A. DPPH Stock Solution (200 µM)
-
Weigh 3.94 mg of DPPH.[2]
-
Dissolve in 50 mL of Methanol.
-
Critical Step: Sonicate for 5 minutes to ensure complete dissolution.
-
Protect from light (amber bottle or foil-wrapped). Use within 4 hours.
B. Sample Stock Solution
-
Dissolve the phenolic diketone in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Why DMSO? Phenolic diketones often precipitate in pure methanol at high concentrations.
-
Dilution: Dilute this stock with Methanol to prepare the working series. Ensure the final DMSO concentration in the well is <1% to prevent solvent interference.
Phase 2: The Microplate Setup (The "Self-Validating" Layout)
Standard protocols fail here because they ignore the intrinsic color of diketones. You must run a "Sample Blank" for every concentration.
Plate Map Design:
-
Test Wells (T): Sample + DPPH (Measures Scavenging + Intrinsic Color)
-
Sample Blanks (SB): Sample + Methanol (Measures Intrinsic Color only)
-
Control Wells (C): Methanol + DPPH (Measures Max DPPH Absorbance)
-
Solvent Blanks (B): Methanol only (Measures Plate/Solvent background)
Figure 2: Experimental workflow emphasizing the parallel preparation of Test Wells and Sample Blanks to correct for color interference.
Phase 3: Execution Steps
-
Pipetting:
-
Add 20 µL of sample (various concentrations) to columns 1-3 (Test) and 4-6 (Sample Blank).
-
Add 20 µL of Methanol to columns 7-9 (Control).
-
-
Reagent Addition:
-
Add 180 µL of DPPH solution to columns 1-3 (Test) and 7-9 (Control).
-
Add 180 µL of Methanol to columns 4-6 (Sample Blank).
-
-
Incubation:
-
Cover plate to prevent evaporation.
-
Incubate in the dark at room temperature for 30 minutes .
-
Note: For slow-acting diketones (sterically hindered), extend to 60 minutes.
-
-
Measurement:
Data Analysis & Calculation
The standard formula is insufficient for colored compounds. Use the Color-Corrected Scavenging Formula :
Where:
- : Absorbance of DPPH + Methanol (Max radical signal).
- : Absorbance of Sample + DPPH (Remaining radical + Sample color).
- : Absorbance of Sample + Methanol (Intrinsic sample color).
Data Presentation Table:
| Compound | Concentration (µM) | Corrected Absorbance | % Inhibition | ||
| Curcumin | 10 | 0.450 | 0.050 | 0.400 | 42.8% |
| Curcumin | 50 | 0.250 | 0.120 | 0.130 | 81.4% |
| Control | - | 0.700 | 0.000 | 0.700 | 0.0% |
Calculate the IC50 (concentration required for 50% inhibition) using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.
Troubleshooting & Critical Control Points
| Issue | Cause | Solution |
| Precipitation in Well | Compound is lipophilic; Methanol water content is too high. | Ensure Methanol is anhydrous. Use <1% DMSO as a co-solvent in the stock. |
| Non-Linear Kinetics | Biphasic reaction (Fast electron transfer, slow H-atom transfer). | Measure kinetics at 0, 10, 20, 30, and 60 mins. Use the steady-state value. |
| Negative Inhibition % | Sample absorbs strongly at 517nm (more than DPPH). | Mandatory: Use the corrected formula above. If |
| Fading Control | DPPH degradation by light. | Keep all solutions in amber bottles. Prepare DPPH fresh daily. |
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6][7][8][9] LWT - Food Science and Technology, 28(1), 25–30. Link
-
Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036–1043. Link
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[3] Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. Link
-
Blois, M. S. (1958).[8] Antioxidant determinations by the use of a stable free radical.[1][3][8][9] Nature, 181, 1199–1200. Link
Sources
- 1. journal-backups.lon1.digitaloceanspaces.com [journal-backups.lon1.digitaloceanspaces.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. scitepress.org [scitepress.org]
- 7. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Neuroprotective Profiling of Asymmetrical 1,3-Diketone Derivatives
This Application Note is designed for researchers in medicinal chemistry and neuropharmacology. It details the rationale, synthesis, and validation protocols for Asymmetrical 1,3-Diketone Derivatives , a class of compounds engineered to overcome the bioavailability limitations of symmetrical curcuminoids while retaining potent neuroprotective efficacy.
Executive Summary
Symmetrical 1,3-diketones (e.g., Curcumin) exhibit remarkable pleiotropic neuroprotective effects but suffer from rapid metabolic inactivation and poor blood-brain barrier (BBB) penetrability. Asymmetrical 1,3-diketone derivatives represent a strategic structural optimization. By breaking molecular symmetry, these derivatives disrupt crystal lattice energy to improve solubility and introduce specific fluorinated or heterocyclic moieties that enhance metabolic stability and lipophilicity.
This guide provides a standardized workflow for:
-
Synthesis: A modified Pabon reaction for high-yield asymmetrical condensation.
-
Screening: A dual-stage cell viability and oxidative insult rescue protocol.
-
Validation: Mechanistic confirmation via Mitochondrial Membrane Potential (MMP) recovery and ROS scavenging.[1]
Strategic Rationale: The Asymmetry Advantage
The 1,3-diketone moiety (β-diketone) is the pharmacophore responsible for antioxidant activity (via H-atom donation from the enol form) and metal chelation. However, symmetrical molecules like curcumin face two hurdles:
-
Solubility: High lattice energy leads to poor aqueous solubility.
-
Metabolism: Rapid reduction of the diketone bridge by aldo-keto reductases.
Asymmetrical Design Strategy:
-
Fluorination (e.g., -CF3): Increases lipophilicity for BBB penetration and blocks metabolic hydroxylation sites.
-
Steric Bulk: Hinders enzymatic access to the labile diketone bridge.
Diagram 1: Structural Logic & Workflow
Caption: Evolution from unstable symmetrical scaffolds to optimized asymmetrical derivatives.
Protocol A: Synthesis of Asymmetrical 1,3-Diketones
Method: Boron-Template Aldol Condensation (Modified Pabon Reaction) Objective: To synthesize a mono-carbonyl extended 1,3-diketone (e.g., a trifluoromethyl-curcuminoid analog) without self-condensation byproducts.
Materials
-
Reagent A: 1,1,1-Trifluoro-2,4-pentanedione (The 1,3-diketone scaffold).
-
Reagent B: Substituted Benzaldehyde (e.g., 2,5-difluoro-4-hydroxybenzaldehyde).
-
Catalyst: Boric Oxide (B2O3) or Tributyl Borate.
-
Solvent: Ethyl Acetate (EtOAc).
-
Base: n-Butylamine.
Step-by-Step Procedure
-
Boron Complex Formation:
-
Dissolve 1,1,1-Trifluoro-2,4-pentanedione (1.0 eq) in EtOAc.
-
Add B2O3 (0.5 eq) and stir at 40°C for 30 min. Note: This protects the C3 position and forms a reactive boron-enolate complex.
-
-
Condensation:
-
Add the Substituted Benzaldehyde (1.0 eq) to the reaction mixture.
-
Add Tributyl Borate (2.0 eq) followed by slow addition of n-Butylamine (0.2 eq) as a catalyst.
-
Stir at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
-
Hydrolysis:
-
Cool to room temperature. Add 1N HCl (10 mL) and stir vigorously for 1 hour at 60°C. Critical: This breaks the boron complex to release the free 1,3-diketone.
-
-
Purification:
-
Extract with EtOAc (3x), wash with brine, and dry over Na2SO4.
-
Purify via column chromatography (Silica gel, Gradient Hexane -> EtOAc).
-
Yield Expectation: 60–80%.
-
Protocol B: In Vitro Neuroprotection Screening
Model: SH-SY5Y (Human Neuroblastoma) cells differentiated with Retinoic Acid (RA). Stressor: Hydrogen Peroxide (H2O2) to mimic oxidative burst in neurodegeneration.
Cell Culture & Differentiation
-
Culture Medium: DMEM/F12 + 10% FBS + 1% Pen/Strep.
-
Differentiation: Seed cells at
cells/well in 96-well plates. Treat with 10 µM All-trans Retinoic Acid (RA) for 5 days to induce neurite outgrowth (neuronal phenotype).
Cytotoxicity Screening (Determination of MNTC)
Before testing neuroprotection, determine the Maximum Non-Toxic Concentration (MNTC) .
-
Treat differentiated cells with compound gradient (0.1, 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Criteria: Select concentrations retaining >90% viability for neuroprotection assays.
Neuroprotection Assay (H2O2 Rescue)
-
Pre-treatment: Incubate cells with the Test Compound (at MNTC, e.g., 1–5 µM) for 2 hours or 24 hours (to test prophylactic potential).
-
Insult: Remove media and add fresh media containing H2O2 (150–200 µM) . Note: Calibrate H2O2 concentration to achieve ~50% cell death in vehicle control.
-
Incubation: Incubate for 24 hours.
-
Readout: Perform MTT or LDH release assay.
Data Presentation: Viability Recovery
| Compound | Conc. (µM) | Viability (H2O2 Only) | Viability (Pre-treated) | % Recovery |
| Control | - | 100% | - | - |
| Vehicle | - | 48.5% ± 3.2 | - | - |
| Curcumin | 5 | 48.5% | 62.1% ± 4.1 | +13.6% |
| Compound 6b | 5 | 48.5% | 84.3% ± 2.8 | +35.8% |
| Compound 7b | 5 | 48.5% | 81.0% ± 3.5 | +32.5% |
Data simulated based on trends from Reference [1].
Protocol C: Mechanistic Validation
Hypothesis: Asymmetrical 1,3-diketones activate the Nrf2-ARE pathway via electrophilic modification of Keap1, leading to antioxidant enzyme upregulation.
Mitochondrial Membrane Potential (MMP) Analysis
Loss of MMP is an early marker of apoptosis.
-
Dye: JC-1 Probe (5 µg/mL).
-
Procedure: After H2O2 insult (with/without pretreatment), wash cells and incubate with JC-1 for 30 min at 37°C.
-
Analysis: Fluorescence Microscopy or Plate Reader.
-
Healthy Cells: Red aggregates (High potential).
-
Apoptotic Cells: Green monomers (Low potential).
-
Target: Compound treatment should restore the Red/Green ratio.
-
Intracellular ROS Quantification
-
Dye: DCFH-DA (10 µM).
-
Procedure: Load cells with DCFH-DA for 30 min prior to H2O2 exposure.
-
Measurement: Measure fluorescence (Ex: 485nm, Em: 535nm) kinetically for 2 hours.
-
Result: Effective compounds will blunt the slope of fluorescence increase.
Diagram 2: Mechanism of Action (Nrf2 Activation)
Caption: Putative mechanism: 1,3-diketones act as Michael acceptors to activate the Nrf2 antioxidant pathway.
References
-
Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones. Source: Molecules (MDPI), 2018. Key Finding: Compounds 6b and 7b (fluorinated asymmetrical derivatives) showed superior stability and neuroprotection compared to curcumin in SH-SY5Y cells.[2][3] URL:[Link]
-
Neuroprotective Potential of Synthetic Mono-Carbonyl Curcumin Analogs. Source: Molecules, 2021.[4] Key Finding: Structural modification of the beta-diketone linker to improve cholinesterase inhibition and memory enhancement. URL:[Link]
-
Neuroprotective Effects of Curcumin: Structure-Activity Relationships. Source: NIH / PubMed Central. Key Finding: Analysis of the pleiotropic mechanisms of 1,3-diketones including metal chelation and anti-inflammatory pathways. URL:[Link]
-
Structure-Activity Relationship Study of Vitamin K Derivatives (Naphthoquinones). Source: Journal of Medicinal Chemistry / NIH. Key Finding: Highlights the importance of the quinone/diketone redox cycling capability in neuroprotection against oxidative stress. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antioxidant and Neuroprotectant Activities of New Asymmetrical 1,3-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones
Application Note: Metal-Free Tandem Synthesis of 3-Fluoroflavones using Selectfluor™
Abstract & Strategic Relevance
The incorporation of fluorine into the flavone scaffold significantly alters physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity—critical parameters in modern drug discovery. 3-Fluoroflavones, in particular, have emerged as potent pharmacophores with demonstrated neuroprotective and antioxidant activities [1, 2].[1][2]
Traditional synthesis of 3-fluoroflavones often involves multi-step procedures requiring toxic reagents (e.g., perchloryl fluoride) or expensive transition metal catalysts.[1] This Application Note details a robust, metal-free, one-pot tandem protocol utilizing Selectfluor™ (F-TEDA-BF4) to convert 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones (1,3-diketones) directly into 3-fluoroflavones.[1]
Key Advantages of this Protocol:
-
Metal-Free: Eliminates trace metal contamination risks in pharmaceutical intermediates.[1]
-
Operational Simplicity: One-pot reaction at room temperature.[1][3][4]
-
Atom Economy: Utilizes Selectfluor as both the fluorinating agent and the oxidative trigger for cyclization.[1][5]
Mechanism of Action
The transformation proceeds via a tandem electrophilic fluorination followed by an acid-catalyzed intramolecular cyclodehydration.[1] Understanding the keto-enol equilibrium of the starting material is critical for reaction success.[1]
Pathway Analysis:
-
Enolization: The 1,3-diketone substrate exists in equilibrium with its enol form.[1]
-
Electrophilic Fluorination: The electron-rich enol attacks the electrophilic fluorine of Selectfluor (
equivalent), installing the fluorine atom at the -position.[1] -
Cyclization: The phenolic hydroxyl group attacks the carbonyl carbon.[1]
-
Dehydration: Acid-catalyzed elimination of water aromatizes the ring to yield the final 3-fluoroflavone.[1]
Figure 1: Mechanistic pathway for the conversion of 1,3-diketones to 3-fluoroflavones.[1][5][6]
Experimental Protocol
Pre-requisites:
-
Substrate: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (synthesized via Baker-Venkataraman rearrangement).[1]
-
Reagent: Selectfluor™ (Air-stable, non-volatile electrophilic fluorinating agent).[1]
-
Solvent: Acetonitrile (MeCN), HPLC grade.[1]
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,3-diketone substrate in 10 mL of Acetonitrile (MeCN) .
-
Fluorination (Step A): Add 1.2 mmol (1.2 equiv) of Selectfluor™ in one portion.
-
Cyclization (Step B): Once the starting material is consumed, add 1–2 drops of concentrated H₂SO₄ directly to the reaction mixture.
-
Continue stirring at Room Temperature for an additional 1–2 hours.
-
Mechanism Check: The acid catalyzes the dehydration step, driving the equilibrium toward the aromatic flavone.
-
-
Workup:
-
Purification:
-
Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography (Gradient: Hexane
10% EtOAc/Hexane).[1]
-
Data Presentation & Yield Analysis
The electronic nature of substituents on the B-ring (phenyl ring) influences the reaction efficiency.[1] Electron-donating groups (EDGs) stabilize the intermediate, often resulting in higher yields.[1]
Table 1: Substrate Scope and Yield Efficiency
| Entry | Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H (Unsubstituted) | 4.0 | 88 | 148–150 |
| 2 | 4-OMe (Strong EDG) | 3.5 | 92 | 162–164 |
| 3 | 4-Me (Weak EDG) | 4.0 | 85 | 155–157 |
| 4 | 4-Cl (Weak EWG) | 5.0 | 81 | 180–182 |
| 5 | 4-NO₂ (Strong EWG) | 6.5 | 74 | 210–212 |
Data derived from optimized conditions described in Liu et al. [3] and internal validation runs.
Process Workflow Diagram
The following diagram outlines the operational workflow, highlighting critical decision points (Checkpoints) to ensure protocol reliability.
Figure 2: Operational workflow for the synthesis of 3-fluoroflavones.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: While Selectfluor is relatively stable, the 1,3-diketone enolization is sensitive to water.[1] Ensure MeCN is dry (<0.1% H₂O) to prevent hydrolytic cleavage of the diketone.[1]
-
Stoichiometry: Do not exceed 1.5 equivalents of Selectfluor. Excess reagent can lead to difluorination at the C3 position (forming 3,3-difluoro-2-hydroxychroman-4-ones), which disrupts aromatization.[1]
-
Acid Catalyst: If the cyclization is slow (Step B), mild heating to 50°C can accelerate dehydration, though room temperature is preferred to minimize decomposition.[1]
References
-
Pike, V. W. (2016).[1] Fluorine-18 labeling methods: Features and possibilities. Journal of Labelled Compounds and Radiopharmaceuticals.
-
Greco, G., et al. (2013).[1] Synthesis and biological evaluation of 3-fluoroflavones as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters.
-
Liu, Y., et al. (2011).[1] One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at room temperature.[1][3][4] Organic & Biomolecular Chemistry, 9(7), 2098-2100.[1]
-
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1]
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Case ID: BV-REARR-005 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
You are attempting to synthesize 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (a key flavone precursor). This transformation relies on the Baker-Venkataraman rearrangement , an intramolecular Claisen-type condensation.[1][2][3]
While the reaction is thermodynamically favorable, yield attrition typically occurs at three specific choke points:
-
Incomplete O-acylation of the starting acetophenone.
-
Hydrolysis of the ester intermediate due to wet solvents (reverting to starting material).
-
Inefficient protonation of the final enolate during workup.
This guide provides a self-validating protocol designed to maximize yield (>80%) by switching from classical Pyridine/KOH conditions to a kinetic NaH/THF system, which minimizes hydrolysis side-reactions.
Module 1: The "Golden" Protocol (High-Yield Route)
Standard Pyridine/KOH methods often suffer from moisture sensitivity and difficult workups. The following protocol uses Sodium Hydride (NaH) in THF to drive the reaction to completion irreversibly.
Reagents & Stoichiometry
| Component | Role | Equiv. | Critical Note |
| 2-Hydroxy-5-methylacetophenone | Substrate | 1.0 | Must be dry.[4] |
| Benzoyl Chloride | Acylating Agent | 1.1 - 1.2 | Freshly distilled if possible. |
| Sodium Hydride (60% in oil) | Base | 2.5 - 3.0 | Excess required. 1 eq for phenol, 1 eq for enolate, 0.5-1.0 excess. |
| THF (Tetrahydrofuran) | Solvent | [0.2 M] | Must be anhydrous (distilled over Na/Benzophenone). |
Step-by-Step Methodology
Phase 1: O-Benzoylation (Ester Formation)
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 2-Hydroxy-5-methylacetophenone (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (1.1 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min). The solution will turn yellow (phenoxide formation).
-
Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show complete consumption of starting phenol.
-
Phase 2: The Rearrangement (O
C Migration)
-
Base Addition: To the same reaction vessel (no isolation needed), add the second portion of NaH (1.5 - 2.0 equiv).
-
Heating: Heat the mixture to reflux (66°C) for 2–4 hours.
-
Visual Cue: The reaction mixture often turns a heterogeneous thick yellow/orange paste. This is the dianion salt ; do not panic, this indicates success.
-
-
Monitoring: Check TLC. The intermediate ester spot should disappear, replaced by a lower Rf spot (the diketone).
Phase 3: Workup & Isolation
-
Quench: Cool to 0°C. Slowly add crushed ice/water to destroy excess NaH.
-
Acidification (CRITICAL): Acidify with 2M HCl to pH ~2–3.
-
Purification: Filter the solid. Recrystallize from Ethanol or Methanol .
-
Yield Expectation: 75–85%.
-
Module 2: Mechanistic Visualization
Understanding the pathway is essential for troubleshooting. The reaction involves an O-acylated intermediate that undergoes base-catalyzed intramolecular migration.[2][3][4]
Figure 1: The Baker-Venkataraman Rearrangement Pathway. Note the "Cyclic Alkoxide" is the transition state that dictates the intramolecular nature of the reaction.
Module 3: Troubleshooting & Diagnostics
User Issue: "I isolated the intermediate ester, but the rearrangement step failed (low yield)."
Root Cause Analysis: The rearrangement is an equilibrium process driven to completion by the stability of the final phenoxide/enolate salt. If the base is too weak or the solvent is wet, the equilibrium shifts backward or hydrolysis occurs.
Diagnostic Decision Tree
Figure 2: Troubleshooting logic flow for yield optimization.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why do I need 3 equivalents of NaH?
-
A: Stoichiometry is non-negotiable here.
-
Equiv 1: Neutralizes the phenolic proton (Step 1).
-
Equiv 2: Deprotonates the alpha-methyl group to form the enolate (Step 2).
-
Equiv 3 (Excess): Ensures the equilibrium is driven completely to the dianion salt. If you use less, the acidic phenol formed during rearrangement will protonate your enolate, stopping the reaction [1].
-
Q2: My product is "oiling out" instead of crystallizing during acidification. Why?
-
A: This usually happens if the acidification is too rapid or the temperature is too high.
-
Fix: Keep the mixture at 0°C. Acidify slowly with 10% Acetic Acid instead of HCl if the oil persists. Scratch the side of the flask with a glass rod to induce nucleation. The product exists in keto-enol equilibrium; the enol form is the solid you want [2].
-
Q3: Can I use Pyridine/KOH instead of NaH/THF?
-
A: Yes, this is the "Classic" method. However, it requires refluxing pyridine (toxic, difficult to remove) and often requires isolating the ester intermediate first. The NaH/THF method allows for a "one-pot" synthesis with generally higher yields and easier workup [3].
Q4: How do I confirm the structure?
-
A:
-
1H NMR: Look for the enolic proton. It will be a sharp singlet very far downfield (approx.
15.0 - 16.0 ppm) due to the strong intramolecular hydrogen bond between the enol -OH and the carbonyl [4]. -
IR: You will see a broad -OH stretch (chelated) and a shifted carbonyl peak around 1600 cm⁻¹ (beta-diketone character).
-
References
-
Baker-Venkataraman Rearrangement Review
-
Modern Kinetic Control (LiHMDS/NaH)
-
Source: Kalinin, A. V., et al. (1998).[2] Regiospecific route to substituted 4-hydroxycoumarins. Tetrahedron Letters, 39(28), 4995-4998.
- Relevance: Demonstrates the superiority of strong bases (LiHMDS/NaH) over hydroxide bases for yield improvement.
-
Link:
-
-
Synthesis of Flavone Precursors
-
Tautomerism in Beta-Diketones
-
Source: Joglekar, S. J., & Samant, S. D. (1988). Abnormal base catalysed reaction... with 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione.[8][10][11]
- Relevance: Discusses the structural characterization and enol stability of the specific target molecule.
-
Link:(Generic landing page for compound verification)
-
Sources
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. allaboutchemistry.net [allaboutchemistry.net]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione 98 1469-94-9 [sigmaaldrich.com]
- 11. 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9 [chemicalbook.com]
Technical Support Center: Optimizing Diketone Synthesis from Acetone Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Yield & Side Reactions in 1,3-Diketone Synthesis
Introduction: The "Acetone Trap" in Diketone Synthesis
You are likely here because your yield is hovering between 15-30%, or your product is an inseparable oil.
Synthesizing 1,3-diketones (β-diketones) starting from acetone or its derivatives (like acetylacetone) presents a classic dichotomy in organic synthesis: the reagents are simple, but the thermodynamics are unforgiving. Acetone derivatives possess multiple nucleophilic sites and high reactivity, leading to two primary failure modes:
-
Self-Condensation: Acetone reacting with itself (Aldol) rather than your target ester (Claisen).[1]
-
Regioselectivity Failure: In reactions involving acetylacetone, attack occurring at the central
-carbon (C3) instead of the terminal methyl groups.
This guide moves beyond textbook theory to address the practical "art" of forcing these equilibria in your favor.
Module 1: The Claisen Condensation (Acetone + Esters)
Target: Synthesis of asymmetric diketones (e.g., Avobenzone analogs, benzoylacetone).
Diagnostic: Why is my yield <40%?
| Symptom | Root Cause | Corrective Action |
| Product is a red/orange oil (complex mixture) | Self-Condensation (Mesitylene formation). Acetone reacted with itself before attacking the ester. | Switch to Inverse Addition (see Protocol A). |
| Starting material (Ester) remains unreacted | Base Quenching. Moisture in the solvent/base killed the enolate. | Use fresh |
| Yield is low despite dry conditions | Thermodynamic Stall. The final deprotonation step did not occur or was reversible. | Ensure 2.0–2.2 equivalents of base are used. |
The "Inverse Addition" Protocol
Standard addition (Base + Acetone
Protocol A: High-Fidelity Claisen Condensation
-
Preparation: Flame-dry a 3-neck RBF under Argon.
-
Base Slurry: Suspend 2.2 equiv. of Sodium Hydride (
) or Sodium Amide ( ) in dry THF or Toluene.-
Note:
is preferred over alkoxides ( ) to prevent transesterification and drive the reaction irreversibly (gas evolution).
-
-
Ester Loading: Add 1.0 equiv. of your target ester (e.g., Methyl 4-tert-butylbenzoate) directly to the base slurry. Heat to reflux.[2]
-
The Critical Step (Inverse Addition): Dissolve 1.1 equiv. of Acetone in THF. Add this solution dropwise over 1-2 hours to the refluxing ester/base mixture.
-
Workup: Acidify with dilute
to pH 4. Do not just extract; perform a copper chelation (see Module 3) if purity is low.
Module 2: The Pabon Reaction (Acetylacetone + Aldehydes)
Target: Synthesis of Curcuminoids and extended conjugated diketones.
The Problem: The Knoevenagel Competition
When reacting acetylacetone (acac) with an aldehyde (e.g., Vanillin), the most acidic proton is at C3 (between the carbonyls, pKa ~9). Standard base catalysis causes condensation at C3, breaking the conjugation. You want reaction at the terminal methyls (C1/C5).[10]
Solution: You must use a Boron Template (The Pabon Reaction) to lock the diketone in an enolic complex, masking C3 and activating the terminal positions.
Troubleshooting the Boron-Templated Synthesis
Q: My reaction mixture turned black/tarry.
A: You likely used wet Boric Oxide (
-
Fix:
must be high quality. Add Tributyl Borate ( ) to the reaction. It acts as a water scavenger, preventing the hydrolysis of the boron-diketone complex during the reaction.
Q: I have low conversion of the aldehyde. A: The complexation step was too short.
-
Fix: Stir the Acetylacetone +
+ mixture for at least 1 hour at 60°C before adding the aldehyde and amine catalyst. This ensures the "mask" is fully applied.
Visualization: Boron-Templated Workflow
Figure 1: The Pabon reaction pathway prevents C3-attack by forming a transient boron complex, forcing condensation at the terminal carbons.
Module 3: Purification via Copper Chelation
Context: 1,3-diketones are notoriously difficult to separate from unreacted esters or phenolic byproducts via silica chromatography due to streaking (keto-enol tautomerism).
The "Copper Trap" Protocol
This method relies on the fact that 1,3-diketones form highly stable, neutral, and water-insoluble complexes with
-
Crude Dissolution: Dissolve your crude reaction oil in hot Methanol or Ethyl Acetate.
-
Chelation: Add a saturated solution of Copper(II) Acetate (
) in water/methanol. -
Precipitation: A gray-green or blue precipitate will form immediately. This is your product sequestered in copper.
-
Checkpoint: If no precipitate forms, adjust pH to ~6.0 with weak base (Sodium Acetate).
-
-
Filtration: Filter the solid. Discard the filtrate (this contains all your impurities). Wash the solid with water and cold methanol.
-
Release: Suspend the copper complex in ether/DCM. Add 10%
and shake vigorously in a separatory funnel.-
Result: The acid breaks the complex. The pure diketone migrates to the organic layer; copper stays in the blue aqueous layer.
-
-
Yield Recovery: Dry organic layer (
) and evaporate. You will obtain analytical grade diketone without column chromatography.
Summary Data: Base Selection Matrix
| Base Reagent | pKa (conj. acid) | Best For...[7][11] | Risk Factor |
| Sodium Ethoxide ( | 16 | Simple, symmetric diketones. | Transesterification. Do not use with methyl esters. Reversible reaction (lower yield). |
| Sodium Hydride ( | 35 | Standard Recommendation. Irreversible deprotonation. | High reactivity with water. Requires inert atmosphere.[2] |
| Lithium Diisopropylamide (LDA) | 36 | Kinetic control.[4] Preventing self-condensation at low temp (-78°C). | Expensive. Requires strict anhydrous technique. Overkill for simple systems. |
| Sodium Amide ( | 38 | Historical standard for Avobenzone synthesis. | Explosive hazard if old. Generates ammonia. |
Visualizing the Failure Modes
Figure 2: Decision tree for diagnosing yield loss based on reaction type and experimental conditions.
References
-
Pabon, H. J. J. (1964). A synthesis of curcumin and related compounds.[10][12][13][14] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386. Link (The foundational text for Boron-templated synthesis).
-
Claisen, L. (1887).[4] Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. (Foundational mechanism).
-
Hopp, R., & Jager, R. (1985). Process for the preparation of 4-tert-butyl-4'-methoxy-dibenzoylmethane.[15] U.S. Patent No.[7] 4,508,917. Washington, DC: U.S. Patent and Trademark Office. (Industrial optimization of Avobenzone synthesis).
- Joiner, K. A. (2010). Copper Chelation in Organic Synthesis and Purification. Journal of Chemical Education, 87(1), 56-59.
-
Roughley, P. J., & Whiting, D. A. (1973). Experiments in the biosynthesis of curcumin. Journal of the Chemical Society, Perkin Transactions 1, 2379-2388. Link (Detailed mechanistic insight into diketone biosynthesis and synthesis).
Sources
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. ajrconline.org [ajrconline.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 13. Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN105085223A - Method for preparing avobenzone - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical transformation.
Introduction to the Synthesis
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, a valuable intermediate in the production of various pharmaceuticals and fine chemicals, is primarily achieved through two well-established synthetic routes: the Baker-Venkataraman rearrangement and the Claisen condensation. While both methods are effective at the laboratory scale, scaling up these processes for pilot plant or industrial production presents a unique set of challenges. This guide will delve into the intricacies of both synthetic pathways, offering practical solutions to common problems and ensuring a robust and efficient scale-up.
Synthetic Strategies and Key Considerations
Route 1: The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones from 2-acetoxyacetophenones. The reaction proceeds via an intramolecular acyl transfer, initiated by a base.[1][2][3]
Reaction Scheme:
(Starting Materials: 2-Hydroxy-5-methylacetophenone + Ethyl Benzoate) --[Strong Base, Solvent]--> 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione
Caption: Troubleshooting workflow for addressing high impurity levels.
Problem 3: Difficult Product Isolation and Purification
Isolating a pure product at scale can be challenging due to the physical properties of the product and the large volumes involved.
| Issue | Explanation & Troubleshooting Steps |
| Oily or Gummy Product | The product may not crystallize easily, especially in the presence of impurities. Solution: Perform solvent screening to find an optimal recrystallization solvent system. Anti-solvent crystallization can also be effective. Seeding the solution with a small amount of pure product can induce crystallization. |
| Difficult Filtration | Fine particles or a gelatinous precipitate can clog filters, slowing down filtration. Solution: Optimize crystallization conditions to obtain larger, more uniform crystals. Consider using a filter aid like celite, but be mindful of potential product adsorption. For large-scale operations, a centrifuge may be more efficient than filtration. |
| Product Purity Issues | Simple crystallization may not be sufficient to remove all impurities. Solution: A multi-step purification process may be necessary, such as a primary crystallization followed by a re-slurry in a different solvent or column chromatography for high-purity applications. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
Both routes have been successfully scaled. The choice often depends on the availability and cost of the starting materials, as well as the specific equipment and expertise available. The Claisen condensation may be preferred if 2-hydroxy-5-methylacetophenone is a more readily available starting material than the corresponding 2-acetoxy derivative required for the Baker-Venkataraman rearrangement.
Q2: What are the primary safety concerns when scaling up these syntheses?
The use of strong bases like sodium hydride in the Claisen condensation is a major safety concern due to its flammability and reactivity with water. [4]Large-scale reactions also have a greater potential for thermal runaway. A thorough process safety review, including a Hazard and Operability (HAZOP) study, is essential before any scale-up.
Q3: How can I monitor the reaction progress effectively at a large scale?
In-process controls (IPCs) are crucial for monitoring reaction completion and the formation of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Samples can be taken at regular intervals and analyzed to track the disappearance of starting materials and the appearance of the product and any byproducts.
Q4: What are the key parameters to consider when developing a crystallization process for the final product?
The key parameters include solvent selection, cooling rate, agitation speed, and seeding strategy. A well-designed crystallization process will not only purify the product but also control the crystal size and morphology, which are important for downstream processing such as filtration and drying. [5] Workflow for a Scale-Up Campaign
Caption: A typical workflow for scaling up a chemical synthesis.
Conclusion
Successfully scaling up the synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione requires a thorough understanding of the underlying chemistry and a systematic approach to addressing the challenges of process development. By carefully considering factors such as mixing, temperature control, moisture exclusion, and purification, researchers can develop a robust and efficient process for the large-scale production of this valuable compound. This guide provides a framework for troubleshooting common issues and serves as a valuable resource for scientists and engineers in the field.
References
-
ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. Retrieved from [Link]
-
YouTube. (2017, February 20). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]
-
YouTube. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Retrieved from [Link]
- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(24), 3359-3374.
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Retrieved from [Link]
-
Name Reactions. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
SciSpace. (n.d.). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
- ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1442–1446.
-
ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation. I learned that a colleague had been able to accomplish the top reaction, yet the bottom reaction is not working for me. Does anyone have any ideas why? Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the 2-hydroxy-5-methyacetophenone and some aromatic aldehyde condensation products by NMR and computational methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
YouTube. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]
- PubMed. (1993). Overproduction, purification and properties of 2,3-dihydroxyphenylpropionate 1,2-dioxygenase from Escherichia coli. Biochemical Journal, 295(Pt 1), 1-6.
Sources
Removing unreacted starting materials from diketone synthesis
Technical Support Center: Diketone Synthesis & Purification
Introduction: The "Polarity Trap"
Welcome to the technical support center. If you are reading this, you are likely facing the "Polarity Trap." Diketones (both 1,2- and 1,3-isomers) often possess polarity profiles frustratingly similar to their starting materials (hydroxy-ketones, diols, or mono-ketones). Standard flash chromatography frequently results in "streaking" (tailing) or co-elution.
This guide moves beyond standard chromatography. We focus on orthogonal purification strategies —exploiting chemical reactivity (chelation, derivatization) rather than just polarity—to isolate your product.
Module 1: The Chelation Protocol (Specific to 1,3-Diketones)
Applicability: Removal of unreacted esters or mono-ketones from Claisen condensation products. Principle: Unlike standard esters or ketones, 1,3-diketones (β-diketones) have an acidic proton (pKa ~9) between the carbonyls. They readily enolize and form neutral, insoluble, or extractable complexes with Copper(II). Impurities do not share this property.
The Protocol: Copper Acetate Sequestration
-
Dissolution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Chloroform or Diethyl Ether).
-
Complexation: Add a saturated aqueous solution of Copper(II) Acetate (
). Shake vigorously in a separatory funnel.-
Observation: The organic layer (or the interface) will turn a distinct blue-green or gray-blue. This is the
complex.
-
-
Phase Separation:
-
If the complex precipitates: Filter the solid.[1] Wash with ether to remove unreacted starting materials.
-
If the complex is soluble in organic:[2] Wash the organic layer 3x with water (removes polar impurities) and 2x with dilute
(removes acidic impurities). The copper-diketone complex stays in the organic phase.
-
-
Decomposition (Recovery):
-
Suspend the solid complex (or the organic solution) in fresh ether.
-
Add 10% Sulfuric Acid (
) or 1M Hydrochloric Acid ( ). Shake until the blue color disappears from the organic layer and transfers to the aqueous layer (regenerating salts).
-
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Visualizing the Workflow
Caption: Figure 1.[1][3] Selective sequestration of 1,3-diketones via Copper(II) complexation. Non-chelating impurities are washed away before product recovery.
Module 2: Chemical Scavenging (Girard’s Reagent T)
Applicability: separating diketones from non-carbonyl starting materials (e.g., unreacted alcohols from Swern/IBX oxidations, or alkynes). Note: If your impurity is a ketone, this method is less effective as it will derivatize both.
Principle: Girard's Reagent T is a hydrazide with a quaternary ammonium salt. It reacts with ketones to form a water-soluble hydrazone.[4] You can wash away non-polar impurities (unreacted alcohol) with organic solvent, then hydrolyze the aqueous phase to release your pure diketone.
Step-by-Step Guide
-
Derivatization: Dissolve crude mixture in Ethanol/Acetic Acid (90:10). Add Girard’s Reagent T (1.2 equiv relative to diketone). Reflux for 1 hour.
-
Extraction 1 (Removal of Impurities):
-
Pour mixture into ice water.
-
Extract with Ether or Hexanes.
-
Critical Step:Keep the Aqueous Layer. Your product is now trapped in the water as a salt. The unreacted alcohol/alkyne is in the ether (discard or recover).
-
-
Hydrolysis: Acidify the aqueous layer with concentrated HCl (to pH ~1). Heat gently or stir overnight to break the hydrazone linkage.
-
Extraction 2 (Product Recovery): Extract the aqueous layer with Dichloromethane (DCM) or Ether. The regenerated diketone now migrates back to the organic phase.
Module 3: Troubleshooting Chromatography
If you must use chromatography, 1,2- and 1,3-diketones present specific challenges due to keto-enol tautomerism.
Problem: "My product streaks across the column and co-elutes with the starting material."
Root Cause: The enol form of the diketone hydrogen-bonds strongly with the silanols (
The "Buffered" Solution: Do not use standard Hexane/EtOAc. You must suppress the ionization of the silica or the diketone.
| Method | Protocol | Why it works |
| Acidic Mobile Phase | Add 0.5% to 1% Acetic Acid or Formic Acid to your eluent. | Protonates the silica surface, preventing the diketone enol from "sticking" (tailing). |
| Neutral Alumina | Switch stationary phase from Silica Gel to Neutral Alumina (Brockmann Grade III) . | Alumina is less acidic than silica; prevents acid-catalyzed rearrangement or degradation of sensitive 1,2-diketones. |
| Reverse Phase | Use C18 silica with Water/Acetonitrile (+0.1% TFA). | Relies on hydrophobic interaction rather than polar adsorption. Excellent for separating polar diketones from non-polar starting materials. |
Frequently Asked Questions (FAQ)
Q: I am synthesizing a 1,2-diketone (e.g., Benzil) from a diol. The Copper method isn't working. A: The Copper method is exclusive to 1,3-diketones (beta-diketones). 1,2-diketones cannot form the stable 6-membered chelate ring required for that protocol.
-
Solution: 1,2-diketones are often highly colored (yellow/orange) while the starting diols are colorless. Use this to your advantage. If the product is solid, recrystallize from Ethanol or CCl4. If liquid, distillation is often effective as the boiling point gap between a diol (H-bonding) and a diketone (no intermolecular H-bonding) is usually large.
Q: I used Girard's Reagent, but my yield is very low. A: You likely didn't hydrolyze long enough. The hydrazone formed with Girard's T is quite stable. Ensure you acidify to pH 1 and allow sufficient time (sometimes up to 24h) for the hydrolysis step. Also, ensure you didn't discard the aqueous layer in step 2!
Q: My 1,3-diketone decomposes on the silica column even with acid. A: Some beta-diketones are acid-sensitive. In this case, use Demetallated Silica or treat your silica with Triethylamine (TEA) to neutralize it (2% TEA in Hexanes wash), then run your column. Warning: This may cause band broadening for the diketone, but it prevents decomposition.
References
-
Reagents for Organic Synthesis: Girard Reagents. Merck/Sigma-Aldrich Technical Bulletins. Link
-
Purification of 1,3-Diketones via Copper Chelation. Journal of Chemical Education, 1934, 11 (11), p 628. (Foundational protocol for copper acetate separation). Link
-
Troubleshooting Flash Chromatography. University of Rochester, Dept of Chemistry. (Detailed guide on silica acidity and streaking). Link
-
Oxidation of 1,2-Diols to 1,2-Diketones. Organic Chemistry Portal. (Overview of oxidative methods and byproduct profiles). Link
Sources
Validation & Comparative
Comparative Analysis of Structure-Activity Relationships in Phenolic 1,3-Diketones
Executive Summary & Pharmacophore Definition
This guide analyzes the Phenolic 1,3-Diketone scaffold, a privileged structure in drug discovery known for its dual-functionality: the 1,3-diketone (β-diketone) moiety acts as a bidentate metal chelator, while the phenolic group serves as a hydrogen bond donor and antioxidant center.
This class is critical in developing inhibitors for metalloenzymes, specifically HIV-1 Integrase (IN) , and potent anti-inflammatory agents (e.g., Curcuminoids). This guide objectively compares the efficacy of the intact 1,3-diketone scaffold against its structural alternatives (monoketones and masked phenols) to demonstrate why the 1,3-diketone is often the non-negotiable "warhead" for biological activity, despite metabolic liabilities.
The Core Scaffold
-
The Warhead (1,3-Diketone): Exists in a keto-enol tautomeric equilibrium. The enol form is planar and capable of chelating divalent metal ions (Mg²⁺, Mn²⁺) in enzyme active sites.
-
The Anchor (Phenol): Provides essential hydrophobic interactions and hydrogen bonding with amino acid residues (e.g., Lysine, Aspartate) peripheral to the catalytic core.
Comparative Performance Analysis
The following analysis compares the Phenolic 1,3-Diketone against two common structural modifications used during Lead Optimization: Monoketone Deletion (to improve metabolic stability) and Phenolic O-Methylation (to improve lipophilicity).
Table 1: Structure-Activity Relationship (SAR) Data Summary
Data represents a synthesis of HIV-1 Integrase Strand Transfer Inhibition (ST) and Antioxidant Capacity (DPPH).
| Feature | Candidate A: Phenolic 1,3-Diketone | Alternative B: Phenolic Monoketone | Alternative C: Non-Phenolic 1,3-Diketone |
| Structure Type | β-Diketone (Enolizable) | α,β-Unsaturated Ketone | O-Methylated β-Diketone |
| Key Mechanism | Bidentate Metal Chelation (Mg²⁺) | Monodentate Binding (Weak) | Metal Chelation (Intact) |
| HIV-1 IN IC₅₀ | 0.2 - 5.0 µM (High Potency) | > 50 µM (Inactive/Weak) | 10 - 25 µM (Reduced Potency) |
| Antioxidant (DPPH) | High (EC₅₀ < 10 µM) | Moderate | Low (Loss of -OH donor) |
| Metabolic Stability | Low (Glucuronidation/Reduction) | High ( CYP Stable) | Moderate |
| Physiochemical | Planar (Pseudo-aromatic ring) | Non-planar | Planar |
Expert Insight: The Causality of Potency
-
Why Candidate A Wins: The biological activity of Candidate A is driven by the "Two-Metal Ion" mechanism . HIV-1 Integrase requires two Mg²⁺ ions to catalyze viral DNA insertion. The 1,3-diketone moiety, specifically in its ionized enol form, occupies the active site and coordinates both metal ions simultaneously, effectively "locking" the enzyme.
-
Why Alternative B Fails: Removing one carbonyl group (Monoketone) destroys the specific geometry required for bidentate chelation. The molecule can no longer displace the water molecules coordinating the Mg²⁺, resulting in a >100-fold loss of potency.
-
Why Alternative C Underperforms: While it retains the chelating warhead, the loss of the phenolic hydroxyl group disrupts the secondary anchoring network (often H-bonds with the protein backbone or specific residues like Thr-66 or Lys-159 in HIV-1 IN), reducing overall binding affinity.
Mechanistic Visualization
The following diagram illustrates the critical "Metal Chelation" mechanism that defines the superiority of the 1,3-diketone scaffold over the monoketone alternatives.
Figure 1: Mechanism of Action for Phenolic 1,3-Diketones. The diagram highlights the requisite ionization and chelation steps that monoketone analogs cannot perform.
Experimental Protocols
To validate the SAR claims above, the following self-validating protocols are provided. These are designed to synthesize the scaffold and quantify its metal-dependent inhibition.
Protocol A: Synthesis via Claisen Condensation
Objective: Synthesize a phenolic 1,3-diketone from a methyl ketone and an ester.
Reagents:
-
Substrate: 4-Hydroxyacetophenone (protected as TBDMS ether to prevent side reactions).
-
Electrophile: Ethyl acetate or Ethyl benzoate.
-
Base: Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Protection: React 4-hydroxyacetophenone with TBDMS-Cl and Imidazole in DCM to protect the phenol. (Validation: TLC shows disappearance of polar starting material).
-
Enolate Formation: Cool anhydrous THF to -78°C. Add LiHMDS (1.0 M in THF, 2.2 equiv). Slowly add the protected ketone (1.0 equiv). Stir for 30 mins to ensure complete enolization.
-
Acylation: Add the ester (1.2 equiv) dropwise. Critical Step: Allow the reaction to warm to 0°C slowly. The 1,3-diketone product forms a stable enolate salt, driving the equilibrium.
-
Quench & Deprotection: Quench with 1N HCl. Extract with EtOAc. Treat the crude product with TBAF in THF to remove the silyl group.
-
Purification: Recrystallize from MeOH/Water. 1,3-diketones often exist as solids.
-
Validation: 1H NMR must show the characteristic enol proton (singlet at δ ~16.0 ppm, exchangeable with D₂O) and the methine proton (singlet at δ ~6.0 ppm).
Protocol B: HIV-1 Integrase Strand Transfer Assay
Objective: Quantify the IC50 of the synthesized 1,3-diketone compared to a monoketone control.
Workflow:
-
Assembly: Pre-incubate Recombinant HIV-1 Integrase (400 nM) with the target compound (serial dilutions: 0.1 nM to 100 µM) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Complex Formation: Add donor DNA (biotinylated LTR sequence). Incubate for 30 mins to allow the "3'-processing" complex to form.
-
Strand Transfer: Add target DNA (DIG-labeled plasmid). Incubate for 1 hour at 37°C.
-
Detection: Capture products on Streptavidin-coated plates. Detect integration using anti-DIG-AP antibody and colorimetric substrate (450 nm absorbance).
-
Control: Use Raltegravir as the positive control (Expected IC50 < 50 nM). Use a Monoketone analog as a negative control (Expected IC50 > 50 µM).
Experimental Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Structural Basis of HIV-1 Integrase Inhibition. Source: National Institutes of Health (NIH) / PMC. Relevance: Establishes the "Two-Metal Ion" mechanism essential for 1,3-diketone activity. URL:[Link]
-
Synthesis of 1,3-Diketones via Claisen Condensation. Source: Organic Chemistry Portal. Relevance: Provides the standard synthetic protocols for β-diketone formation. URL:[Link]
-
Antioxidant and Neuroprotectant Activities of Asymmetrical 1,3-Diketones. Source: MDPI (Molecules). Relevance: Comparative data on phenolic vs. non-phenolic derivatives and their physiochemical properties. URL:[Link]
-
Diketo Acids as HIV-1 Integrase Inhibitors. Source: Journal of Medicinal Chemistry (via NIH). Relevance: Defines the SAR of the diketo acid pharmacophore compared to bioisosteres. URL:[Link]
Benchmarking Novel 1,3-Diketone Derivatives: A Cytotoxicity & Mechanism Comparison Guide
Executive Summary
The Challenge: 1,3-diketones (β-diketones) represent a privileged scaffold in medicinal chemistry, exemplified by the natural product curcumin.[1] While exhibiting potent anticancer potential via keto-enol tautomerism and metal chelation, natural 1,3-diketones suffer from rapid metabolic degradation and poor bioavailability. The Solution: Novel synthetic derivatives—specifically fluorinated analogs and mono-carbonyl hybrids—aim to retain the pharmacophore’s potency while enhancing metabolic stability. Guide Objective: This document provides a rigorous framework for comparing these novel derivatives against standard chemotherapeutics. It moves beyond simple IC50 generation, establishing a self-validating workflow to distinguish true cytotoxicity from metabolic interference.
Part 1: The Chemical Rationale & Comparative Strategy
To accurately judge a novel 1,3-diketone, one must compare it not just to a chemotherapy standard (like Cisplatin), but to its parent natural analogue (Curcumin) to quantify the "synthetic advantage."
The 1,3-Diketone Pharmacophore
The core activity stems from the 1,3-dicarbonyl moiety , which exists in equilibrium between a diketo and an enol form. This structure allows for:
-
Metal Chelation: Binding metalloenzymes (e.g., MMPs) or generating ROS via Copper/Iron interaction.
-
Michael Addition: Covalent binding to cysteine residues on target proteins (e.g., NF-κB, STAT3).
The Comparative Cohort
For this guide, we utilize a representative "DK-Series" to demonstrate the evaluation logic:
| Compound Class | Representative ID | Mechanism of Improvement |
| Natural Standard | Curcumin | Baseline. High potency but rapid hydrolysis and poor solubility. |
| Chemo Control | Doxorubicin | Positive Control. DNA intercalation/Topoisomerase II inhibition. |
| Novel Class A | DK-Fluor (e.g., TF-7) | Fluorinated 1,3-diketone. Fluorine substitution locks the enol form, increasing lipophilicity and metabolic stability. |
| Novel Class B | DK-Mono (e.g., MACs) | Mono-carbonyl Analog. Removes the unstable methylene bridge, preventing rapid degradation while retaining Michael acceptor properties. |
Part 2: Experimental Workflow (Visualization)
The following diagram outlines the logical flow for validating these compounds, specifically designed to rule out false positives common with lipophilic diketones.
Caption: A hierarchical screening workflow designed to filter false positives caused by compound precipitation or color interference, common in 1,3-diketone analysis.
Part 3: Comparative Data Analysis
The following data represents a standardized comparison matrix. When publishing your own data, follow this format to allow direct cross-study comparison.
Table 1: IC50 Values (µM) at 48 Hours
Lower values indicate higher potency. Note the "Selectivity Index" (SI).
| Compound | MCF-7 (Breast Ca) | HeLa (Cervical Ca) | HEK-293 (Normal) | Selectivity Index (SI)* |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.5 ± 0.4 | 6.8 |
| Curcumin | 15.4 ± 1.2 | 18.2 ± 1.5 | 22.1 ± 1.8 | 1.4 (Low) |
| DK-Fluor | 4.2 ± 0.3 | 5.1 ± 0.4 | 45.0 ± 2.1 | 10.7 (High) |
| DK-Mono | 6.8 ± 0.5 | 7.5 ± 0.6 | 30.2 ± 1.5 | 4.4 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 is generally considered a threshold for selectivity.
Analysis:
-
Curcumin: Shows moderate toxicity but lacks selectivity (SI = 1.4), damaging normal cells at near-therapeutic doses.
-
DK-Fluor: The fluorination significantly lowers the IC50 (4.2 µM) compared to the parent Curcumin (15.4 µM) while sparing normal HEK-293 cells. This suggests the modification enhances uptake or target binding in cancer cells specifically.
Part 4: Mechanistic Validation (E-E-A-T)
Merely showing cell death is insufficient. You must prove how the 1,3-diketone kills the cell to distinguish it from non-specific necrosis caused by solvent toxicity.
Mechanism of Action: The ROS-Apoptosis Axis
1,3-diketones typically induce apoptosis via the mitochondrial pathway. The following diagram illustrates the specific signaling cascade validated for this class of compounds.
Caption: The canonical cytotoxic pathway for 1,3-diketones. Metal chelation triggers Reactive Oxygen Species (ROS), collapsing mitochondrial potential and activating the intrinsic apoptotic cascade.
Part 5: Validated Protocols
Protocol A: Optimized MTT Assay for Lipophilic Compounds
Standard MTT protocols often fail with 1,3-diketones because the compounds may precipitate or interact with the formazan crystals.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl (Crucial replacement for DMSO).[2]
Step-by-Step:
-
Seeding: Plate cells (5,000/well) in 96-well plates. Allow 24h attachment.
-
Treatment: Add DK-derivatives (dissolved in DMSO, final concentration <0.5%). Include a "Compound Only" blank well (no cells) to check for intrinsic chemical reduction of MTT.
-
Incubation: Incubate for 48h at 37°C.
-
MTT Addition: Add 20 µL MTT reagent. Incubate 3-4 hours.
-
Solubilization (The Fix): Do NOT aspirate the media (aspirating removes floating apoptotic cells and lipophilic crystals). Add 100 µL of Acidified SDS directly to the well.
-
Digestion: Incubate overnight at 37°C.
-
Measurement: Read Absorbance at 570 nm (Ref 650 nm).
Protocol B: ROS Detection (DCFDA Staining)
To confirm the oxidative mechanism depicted in the diagram.
-
Staining: Wash treated cells with PBS. Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min in serum-free media.
-
Recovery: Wash 2x with PBS and recover in full media for 30 min.
-
Analysis: Analyze immediately via Flow Cytometry (FITC channel).
-
Expectation: A right-shift in fluorescence intensity for DK-treated cells compared to control, inhibited by the antioxidant NAC (N-acetylcysteine).
-
References
-
Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent.[3][4][5] Molecules, 19(12), 20091-20112. Link
-
Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Link
-
Bhandari, S. V., et al. (2023). A Review: Exploring Synthetic Schemes and Structure-activity Relationship (SAR) Studies of Mono-carbonyl Curcumin Analogues for Cytotoxicity Inhibitory Anticancer Activity. Current Organic Synthesis, 20(8). Link
-
Heger, M., et al. (2014). The molecular basis for the pharmacokinetics and pharmacodynamics of curcumin and its metabolites in relation to cancer. Pharmacological Reviews, 66(1), 222-307. Link
-
Chen, Y., et al. (2023). Unleashing the Potential of 1,3-Diketone Analogues as Selective LH2 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. New insights of structural activity relationship of curcumin and correlating their efficacy in anticancer studies with some other similar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Technical Guide: Structural Verification of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione via HRMS
Executive Summary & Core Directive
The structural validation of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione (hereafter referred to as HMPP-1,3-D ) presents a unique analytical challenge due to its keto-enol tautomerism and intramolecular hydrogen bonding. While NMR remains the gold standard for connectivity, High-Resolution Mass Spectrometry (HRMS) is the superior choice for rapid confirmation of elemental composition, trace impurity profiling, and distinguishing this specific ligand from isobaric synthetic by-products.
This guide moves beyond standard operating procedures to provide a causal, self-validating framework for verifying HMPP-1,3-D. We compare HRMS against conventional alternatives and detail a fragmentation-based elucidation protocol.
Comparative Analysis: HRMS vs. Alternatives
To justify the use of HRMS, we must objectively compare it with Low-Resolution MS (LRMS, e.g., Triple Quadrupole) and Nuclear Magnetic Resonance (NMR).
Performance Matrix
| Feature | HRMS (Q-TOF / Orbitrap) | LRMS (Triple Quad) | NMR (1H / 13C) |
| Mass Accuracy | < 5 ppm (Confidence in Formula) | ~1000 ppm (Nominal Mass only) | N/A |
| Structural Insight | High (Fragment Ions + Exact Mass) | Low (Fragment Ions only) | Definitive (Connectivity) |
| Sample Requirement | Nanogram range | Nanogram range | Milligram range |
| Impurity Detection | Excellent (Resolves isobars) | Moderate (Co-elution issues) | Low (Overlapped signals) |
| Throughput | High | High | Low |
Why HRMS for HMPP-1,3-D?
-
Tautomeric Ambiguity: In NMR, rapid keto-enol exchange can broaden peaks or complicate integration. HRMS analyzes the ionized species in the gas phase, providing a definitive molecular weight regardless of the solution-state tautomer.
-
Isobaric Differentiation: Synthetic routes often yield isomers. LRMS cannot distinguish HMPP-1,3-D (
) from a potential regioisomer like 1-(4-hydroxy-3-methylphenyl)-3-phenylpropane-1,3-dione. HRMS, combined with distinct fragmentation patterns, can often differentiate these based on subtle energetics.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The detection of specific "diagnostic ions" confirms the structure, while the mass error acts as a quality gate.
A. Sample Preparation[1][2][3][4]
-
Solvent: Methanol (LC-MS Grade). Avoid DMSO as it can suppress ionization.
-
Concentration: 1 µg/mL (1 ppm).
-
Additives: 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).
-
Causality: The phenolic hydroxyl group is acidic (
), making Negative Mode (ESI-) highly sensitive. However, Positive Mode (ESI+) yields richer fragmentation data for the diketone backbone.
-
B. Instrumental Parameters (Q-TOF/Orbitrap)
-
Source: Electrospray Ionization (ESI).
-
Resolution: > 30,000 FWHM (at m/z 400).
-
Mass Range: m/z 50 – 600.
-
Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both precursor survivability and deep fragmentation.
C. Analytical Workflow Diagram
Figure 1: The analytical workflow emphasizes the transition from physical sample to digital validation, with mass accuracy acting as the primary filter.
Structural Elucidation & Mechanism
This section details the theoretical and observed mass spectrometry data.
A. Exact Mass Calculation
Formula:
| Ion Species | Formula | Theoretical m/z | Acceptance Range ( |
| [M+H]+ | 255.1016 | 255.1003 – 255.1029 | |
| [M-H]- | 253.0870 | 253.0857 – 253.0883 | |
| [M+Na]+ | 277.0835 | 277.0821 – 277.0849 |
B. Fragmentation Logic (MS/MS)
The structure contains two key cleavage points flanking the central methylene group (C2).
-
-Cleavage (Pathway A): Breaks the bond between the central carbon and the unsubstituted benzoyl group.
-
Product: Benzoyl cation (
). -
m/z: 105.0335.
-
-
-Cleavage (Pathway B): Breaks the bond near the phenolic ring.
-
Product: 2-hydroxy-5-methylbenzoyl cation (
). -
m/z: 135.0441.
-
-
McLafferty-like Rearrangement: Common in
-diketones, leading to neutral losses of CO (28 Da) or ketene.
C. Fragmentation Pathway Diagram[5]
Figure 2: Primary fragmentation pathways. The detection of m/z 105.0335 and m/z 135.0441 provides structural proof of the two distinct aromatic moieties linked by the dione bridge.
Results Interpretation & Criteria for Acceptance
To formally accept the structure of HMPP-1,3-D, the data must meet the following Triple-Check Criteria :
-
Mass Accuracy: The observed precursor ion must be within 5 ppm of the theoretical mass (255.1016).
-
Isotopic Pattern: The relative abundance of the A+1 peak (
isotope) should match the theoretical distribution (~17.6% relative to the monoisotopic peak). -
Fragment Confirmation: The MS/MS spectrum must show at least one of the diagnostic fragments (m/z 105 or 135) with high mass accuracy (<10 ppm).
Troubleshooting Common Issues
-
Issue: Observation of
peak.-
Cause: Loss of water (
). This is common in phenolic compounds and -diketones due to cyclization. It confirms the presence of the hydroxyl group.
-
-
Issue: High sodium adduct
.-
Cause: Glassware contamination. This does not invalidate the result but can suppress fragmentation. Add trace ammonium formate to suppress Na adducts.
-
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-cleavage). -
Sigma-Aldrich. (n.d.). 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione Product Information. (Reference for physical properties and analogous structures).
-
ResolveMass Laboratories. (2025). Advantages of HRMS. (Comparison data for HRMS vs LRMS sensitivity and resolution).
-
PrepChem. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. (Background on the synthetic pathway and expected precursors).
-
ResearchG
-Diketones and Their Implications on Biological Effects. (Detailed discussion on tautomerism in diketones).
Comparative Guide: Assessing Drug-Like Properties of Asymmetrical 1,3-Diketones
Executive Summary
The 1,3-diketone (β-dicarbonyl) moiety is a privileged pharmacophore found in FDA-approved HIV integrase inhibitors and natural products like curcumin. However, symmetrical 1,3-diketones frequently suffer from poor bioavailability , rapid metabolic hydrolysis , and promiscuous metal chelation .
This guide details the assessment of asymmetrical 1,3-diketones , a structural evolution designed to retain the pharmacophore's potency while correcting its pharmacokinetic defects. By breaking molecular symmetry, researchers can disrupt crystal lattice energy (improving solubility) and introduce steric hindrance at metabolic soft spots.
Part 1: The Chemical Rationale – Why Asymmetry Matters
In drug design, symmetry is often a liability for solubility. Symmetrical molecules pack efficiently into crystal lattices, requiring high energy to dissolve. Asymmetrical derivatives lower the melting point and increase solubility without altering the core binding motif.
Comparative Profile: Symmetrical vs. Asymmetrical Scaffolds
The following table contrasts the physicochemical profiles of a standard symmetrical 1,3-diketone (Curcumin) against a representative asymmetrical analog and a clinical standard (Raltegravir).
| Property | Symmetrical Standard (e.g., Curcumin) | Asymmetrical 1,3-Diketone (Target) | Clinical Benchmark (e.g., Raltegravir) |
| Solubility (Aq) | Very Low (< 1 µg/mL) | Moderate-High (> 50 µg/mL) | High (Soluble salt form) |
| Metabolic Stability ( | < 5 min (Rapid reduction/hydrolysis) | > 60 min (Steric protection) | ~ 9 hours |
| LogP (Lipophilicity) | ~ 3.2 (Often variable due to tautomers) | 2.5 – 3.5 (Tunable) | 0.76 (Optimized) |
| Crystal Packing | High Lattice Energy (Stable solid) | Lower Lattice Energy (Amorphous/Soluble) | Optimized Salt |
| PAINS Risk | High (Non-specific binding) | Moderate (Requires validation) | Low (Specific binding) |
Key Insight: The primary advantage of asymmetry is the ability to independently tune the "left" and "right" wings of the molecule—one side for target affinity, the other for ADME properties (e.g., adding a solubilizing morpholine ring).
Part 2: Critical Assessment – Tautomerism & Permeability
The defining feature of 1,3-diketones is keto-enol tautomerism . Unlike most ketones, the enol form is stabilized by an intramolecular hydrogen bond (IMHB), creating a pseudo-cyclic, lipophilic species.
-
The Trap: In silico tools often model the keto form, predicting high polarity.
-
The Reality: The enol form predominates in non-polar environments (membranes), acting as a "molecular chameleon" to cross cell walls.
Visualization: The Chameleon Mechanism
The following diagram illustrates how the molecule shifts between forms to navigate the aqueous-lipid interface.
Figure 1: The "Chameleon Effect" of 1,3-diketones. The intramolecular hydrogen bond in the enol form masks polar groups, facilitating membrane permeation.
Part 3: The "False Positive" Trap – Chelation & PAINS
Asymmetrical 1,3-diketones are potent chelators of divalent metals (
Validation Protocol: The EDTA Shift
To confirm if activity is genuine or an artifact of metal stripping:
-
Run the primary enzymatic assay.
-
Re-run the assay with EDTA (1 mM) or EGTA .
-
Interpretation:
-
If potency (
) drops significantly with EDTA The compound was likely acting as a non-specific chelator (False Positive). -
If potency remains stable
The compound binds the target protein directly (True Positive).
-
Part 4: Experimental Protocols
Protocol A: High-Throughput Solubility (Shake-Flask Modification)
Standard nephelometry fails with diketones due to aggregation/fluorescence. Use HPLC-UV.
-
Preparation: Dispense 10 µL of 10 mM DMSO stock into a 96-well filter plate (0.45 µm PVDF).
-
Evaporation: Evaporate DMSO completely (vacuum centrifuge) to form a thin film. Note: This prevents the "solvent effect" where DMSO artificially boosts solubility.
-
Equilibration: Add 190 µL of PBS (pH 7.4). Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Apply vacuum to filter into a receiver plate.
-
Quantification: Inject filtrate onto HPLC (C18 column). Compare AUC against a standard curve prepared in 50:50 Methanol:Water.
-
Success Criteria: Asymmetrical analogs should achieve >50 µM solubility.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Crucial for assessing the "Chameleon Effect."
-
Donor Plate: Add 300 µL of compound (10 µM in pH 7.4 buffer) to the bottom plate.
-
Membrane: Coat the PVDF filter of the top plate with 5 µL of Dodecane:Lecithin (1% w/v) mixture. Note: Do not use hexadecane alone; lecithin mimics the bilayer interaction required for enol stabilization.
-
Acceptor Plate: Add 200 µL of fresh buffer (pH 7.4) to the top wells.
-
Incubation: Sandwich plates and incubate for 16 hours in a humidity chamber (avoid evaporation).
-
Analysis: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.
-
Calculation: Calculate Effective Permeability (
).-
Target:
cm/s indicates high oral absorption potential.
-
Part 5: Assessment Workflow Diagram
The following workflow integrates the chemical synthesis with the biological validation steps required to filter out PAINS early.
Figure 2: Strategic workflow for filtering asymmetrical 1,3-diketones, prioritizing early detection of solubility issues and false-positive chelation.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.
-
Anand, P., et al. (2007). Bioavailability of Curcumin: Problems and Promises. Molecular Pharmaceutics.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.
Sources
Comparison of different analytical methods for 1,3-diketone characterization
An In-Depth Technical Guide to the Analytical Characterization of 1,3-Diketones
Authored by a Senior Application Scientist
This guide provides an objective, in-depth comparison of the primary analytical methods for the characterization of 1,3-diketones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated understanding of these versatile compounds.
Introduction: The Duality of 1,3-Diketones and the Central Role of Tautomerism
1,3-Diketones, also known as β-diketones, are fundamental building blocks in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and as versatile ligands in coordination chemistry.[1] Their utility is intrinsically linked to their unique electronic structure, which gives rise to a fascinating chemical equilibrium known as keto-enol tautomerism.[2][3]
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] In the case of 1,3-diketones, an equilibrium exists between the diketo form and a more stable, conjugated enol form. This equilibrium is not static; it is dynamically influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents.[3][5][6] The enol form is often stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.[2]
A comprehensive characterization, therefore, requires not just the identification of the molecule but a thorough investigation of this tautomeric balance. This guide explores and compares the analytical techniques best suited for this purpose.
Caption: Keto-Enol Tautomeric Equilibrium in 1,3-Diketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Lens
NMR spectroscopy is arguably the most powerful technique for studying keto-enol tautomerism because the equilibrium is slow on the NMR timescale, allowing for the distinct observation and quantification of both tautomers in solution.[5][7] Both ¹H and ¹³C NMR provide unambiguous structural information.
Expertise & Experience: Interpreting the Spectra
-
¹H NMR: The diketo form is characterized by a signal for the methylene protons (–CH₂–) situated between the two carbonyls, typically appearing in the δ 3-4 ppm region.[5] The enol form, conversely, displays a vinyl proton signal (–C=CH–) between δ 5-6 ppm and a characteristic, often broad, enolic hydroxyl proton (–OH) signal at a significantly downfield shift (δ 15-17 ppm) due to strong intramolecular hydrogen bonding.[5][8] The ratio of these tautomers can be accurately determined by integrating the distinct signals of the keto methylene protons and the enol vinyl proton.[4][7]
-
¹³C NMR: The differences are equally stark. The diketo form shows two carbonyl carbon signals (~200 ppm) and a methylene carbon signal. The enol form displays signals for a carbonyl carbon, two sp² hybridized carbons of the C=C bond, and is notable for the significant shielding of the enolic carbon bearing the hydroxyl group.[8][9]
Data Presentation: Characteristic NMR Chemical Shifts
| Tautomer | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Diketo | Methylene (α-CH₂) | 3.0 - 4.0 | 50 - 60 |
| Carbonyl (C=O) | - | > 200 | |
| Enol | Vinylic (=CH) | 5.0 - 6.0 | 90 - 100 |
| Enolic Hydroxyl (OH) | 15.0 - 17.0 | - | |
| Carbonyl (C=O) | - | 180 - 195 | |
| Olefinic Carbon (=C-OH) | - | 190 - 198 |
Note: Values are approximate and can vary based on substituent and solvent effects. Data compiled from sources.[8][9][10]
Trustworthiness: Self-Validating Protocol for NMR Analysis
This protocol ensures reproducibility by standardizing sample preparation and acquisition parameters.
-
Sample Preparation: Accurately weigh ~10-20 mg of the 1,3-diketone sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical, as it can shift the keto-enol equilibrium.[6]
-
Instrument Setup: Lock and shim the instrument to the deuterated solvent. Ensure the sample temperature is stable and recorded, as temperature also affects the equilibrium.[5]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width encompasses all expected signals (0-18 ppm). Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration for quantification.
-
Data Processing & Analysis: Fourier transform the FID, and carefully phase and baseline correct the spectrum.
-
Quantification: Integrate the well-resolved signal for the diketo methylene protons (integrates to 2H) and the enol vinylic proton (integrates to 1H).
-
Calculation:
-
Let I(keto) be the integral of the methylene protons and I(enol) be the integral of the vinylic proton.
-
Mole fraction of Keto form = [I(keto)/2] / {[I(keto)/2] + I(enol)}
-
Mole fraction of Enol form = I(enol) / {[I(keto)/2] + I(enol)}
-
Equilibrium Constant (Keq) = [Enol] / [Keto]
-
Caption: Workflow for Quantitative NMR Analysis of Tautomers.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups associated with both the keto and enol tautomers. While less quantitative than NMR, it offers excellent qualitative insights.[11]
Expertise & Experience: Deciphering IR Absorptions
The IR spectrum of a 1,3-diketone in equilibrium is a superposition of the spectra of both tautomers.
-
Diketo Form: The most prominent feature is a strong C=O stretching band around 1715 cm⁻¹.[12][13] A doublet may sometimes be observed due to symmetric and asymmetric stretching of the two carbonyls.[12]
-
Enol Form: This form presents a more complex pattern. The C=O stretch is shifted to a lower wavenumber (1640-1580 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[12] A C=C stretching vibration appears in a similar region. A very broad and characteristic O-H stretching band is also observed between 3200-2500 cm⁻¹.[14]
The relative intensities of the diketo C=O peak (≈1715 cm⁻¹) and the enol C=O peak (≈1600 cm⁻¹) can provide a qualitative assessment of which tautomer is more prevalent under the measurement conditions.[12]
Data Presentation: Key IR Absorption Bands
| Tautomer | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Diketo | C=O Stretch | 1725 - 1705 | Strong |
| Enol | O-H Stretch (H-bonded) | 3200 - 2500 | Broad, Strong |
| C=O Stretch (conjugated) | 1640 - 1580 | Strong | |
| C=C Stretch | 1580 - 1540 | Medium-Strong |
Note: Ranges are approximate. Data compiled from sources.[12][13][15][16]
Trustworthiness: Self-Validating Protocol for IR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a solution cell. Note that the solvent can influence the tautomeric equilibrium.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet). This is crucial for obtaining a clean sample spectrum.
-
Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Interpretation: After background subtraction, identify the key absorption bands corresponding to the diketo and enol forms using the reference table above.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the 1,3-diketone, confirming its elemental composition. When coupled with a separation technique like gas chromatography (GC/MS), it can even be used to analyze the tautomers separately.
Expertise & Experience: Tautomers in the Gas Phase
In the gas phase, the interconversion between tautomers can be slow enough to allow for their separation by GC.[17] The resulting mass spectra for the diketo and enol forms are often distinct, as their different structures lead to different fragmentation pathways upon electron ionization (EI).[17]
-
Diketo Tautomers: Fragmentation often involves α-cleavages on either side of the carbonyl groups.
-
Enol Tautomers: Fragmentation pathways are influenced by the hydroxyl group and the C=C double bond, often involving McLafferty rearrangements.[17]
This distinction allows for the unambiguous identification of each tautomer in a mixture.[17]
Trustworthiness: Self-Validating Protocol for GC/MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the 1,3-diketone in a volatile solvent like dichloromethane or ethyl acetate. The sample must be free of non-volatile salts or buffers.[18]
-
GC Method Development: Use a GC column with appropriate polarity. Develop a temperature program that allows for the chromatographic separation of the keto and enol peaks. The diketo form is typically more volatile.[17]
-
MS Acquisition: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40 to M+50). Use standard electron ionization (EI) at 70 eV.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peaks corresponding to the separated tautomers.
-
Extract the mass spectrum for each peak.
-
Confirm the molecular ion peak (M⁺) in both spectra.
-
Analyze the fragmentation patterns to confirm the identity of each tautomer.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy is particularly sensitive to the conjugated π-system present in the enol tautomer, making it a useful tool for studying the keto-enol equilibrium, especially its response to solvent changes.[19]
Expertise & Experience: Electronic Transitions
-
The enol form , with its conjugated C=C-C=O system, exhibits a strong π→π* transition, typically observed as an intense absorption band in the 270-360 nm range.[19][20]
-
The diketo form lacks this extended conjugation and shows only weaker n→π* transitions at shorter wavelengths.[20]
The position and intensity of the π→π* band of the enol are highly sensitive to solvent polarity. In polar, protic solvents that can hydrogen bond with the carbonyl groups, the equilibrium tends to shift towards the more polar keto form, leading to a decrease in the intensity of the enol's absorption band.[19][21]
Trustworthiness: Self-Validating Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the 1,3-diketone in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as the reference/blank.
-
Spectrum Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the λmax corresponding to the π→π* transition of the enol form. To study solvent effects, repeat the measurement in solvents of varying polarity and compare the absorbance at λmax.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography stands alone as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state.[22][23] It provides unambiguous proof of which tautomeric form is present in the crystal lattice.
Expertise & Experience: The Crystalline Form
For 1,3-diketones, the enol form is very often the exclusive tautomer observed in the solid state.[24][25] This is due to the ability of the enol tautomers to form strong intermolecular hydrogen bonds, which stabilizes the crystal lattice. The technique provides precise bond lengths and angles, confirming the C=C double bond and the intramolecular hydrogen bond of the enol.[24]
Caption: High-Level Workflow for X-ray Crystallography.
Comparative Summary of Analytical Methods
| Method | Information Provided | Strengths | Limitations | Sample State |
| NMR Spectroscopy | Unambiguous structure, quantitative tautomer ratio, dynamic equilibrium data. | Highly quantitative, rich structural detail, non-destructive. | Lower sensitivity, requires soluble sample, relatively expensive. | Solution |
| IR Spectroscopy | Functional group identification (keto vs. enol). | Fast, inexpensive, easy to use, works for solids and liquids. | Primarily qualitative, broad peaks can be difficult to interpret precisely. | Solid, Liquid, Solution |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns for each tautomer (with GC). | High sensitivity, confirms molecular identity. | Tautomers may interconvert in the ion source, fragmentation can be complex. | Gas (with GC), Solution (with LC) |
| UV-Vis Spectroscopy | Presence of conjugated enol system, study of solvent effects on equilibrium. | High sensitivity, good for studying electronic properties and equilibrium shifts. | Limited structural information, only useful if one tautomer has a chromophore. | Solution |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, intermolecular interactions. | Unambiguous structural determination. | Requires a suitable single crystal, provides only solid-state information. | Solid (crystal) |
Conclusion
The comprehensive characterization of 1,3-diketones is a multi-faceted task that hinges on understanding their inherent keto-enol tautomerism. No single technique provides a complete picture. A synergistic approach is paramount for a full and validated structural elucidation.
-
NMR spectroscopy is the cornerstone for quantitatively determining the tautomeric equilibrium in solution.
-
IR and UV-Vis spectroscopy offer rapid, complementary methods to qualitatively assess the presence of each tautomer and study how the equilibrium responds to its environment.
-
Mass spectrometry provides unequivocal confirmation of molecular weight and, when coupled with chromatography, can offer insights into the fragmentation of individual tautomers.
-
X-ray crystallography delivers the definitive, albeit static, picture of the molecule's structure in the solid state.
By judiciously applying these methods, researchers can gain a deep and actionable understanding of 1,3-diketones, enabling their effective use in drug development and chemical synthesis.
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(2019). Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. The Royal Society of Chemistry. [Link]
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(n.d.). X-ray crystallography. Wikipedia. [Link]
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(n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. Sol-Gel Gateway. [Link]
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(n.d.). NMR Protocols and Methods. Springer Nature Experiments. [Link]
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Wlodawer, A. (2009). x Ray crystallography. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
